Technical Documentation Center

1-(1-Aminocyclobutyl)butan-1-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(1-Aminocyclobutyl)butan-1-one

Core Science & Biosynthesis

Foundational

Pharmacokinetic Profiling of 1-(1-Aminocyclobutyl)butan-1-one Derivatives: Overcoming Alpha-Amino Ketone Lability

Executive Summary: The Structural Rationale The development of central nervous system (CNS) active agents and novel pharmaceutical intermediates frequently relies on the α -amino ketone scaffold. However, standard α -ami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Structural Rationale

The development of central nervous system (CNS) active agents and novel pharmaceutical intermediates frequently relies on the α -amino ketone scaffold. However, standard α -amino ketones (such as bupropion or synthetic cathinones) are historically prone to base-catalyzed hydrolysis and tautomerization to enol/enamine forms[1]. This chemical lability complicates pharmacokinetic (PK) profiling, as the compounds degrade spontaneously in aqueous plasma environments before enzymatic clearance can even occur.

1-(1-Aminocyclobutyl)butan-1-one represents a structural masterclass in overcoming this limitation. By incorporating the α -carbon into a cyclobutane ring, the molecule features a fully substituted, spiro-like quaternary center. The lack of an α -proton prevents the epimerization issues typically associated with the labile α -amino ketone diastereomeric center[2]. Consequently, enolization is impossible. This shifts the compound's clearance mechanism entirely away from spontaneous chemical degradation and toward predictable, enzymatically driven biotransformation pathways.

As a Senior Application Scientist, I have structured this technical guide to detail the in vitro and in vivo workflows required to accurately profile this highly stable derivative, ensuring that every experimental design is rooted in causality and self-validation.

Systems Pharmacology & Biotransformation Pathway

Because the cyclobutane ring protects the molecule from spontaneous hydrolysis, the primary metabolic fate of 1-(1-Aminocyclobutyl)butan-1-one is governed by hepatic enzymes. Synthetic cathinones and related α -amino ketones generally undergo ketone reduction and carbonylation of the pyrrolidine/amine ring[3]. The primary metabolic pathway shifts toward Aldo-Keto Reductases (AKRs), which reduce the ketone to a stable amino-alcohol, followed by Phase II glucuronidation.

MetabolicPathway Parent 1-(1-Aminocyclobutyl)butan-1-one (Parent Drug) KetoneRed Ketone Reduction (Amino Alcohol Metabolite) Parent->KetoneRed Aldo-Keto Reductases (AKR) N_Dealkyl N-Dealkylation / Oxidation (Desalkyl Metabolite) Parent->N_Dealkyl CYP450 (e.g., CYP2B6) Phase2 Phase II Conjugation (Glucuronide) KetoneRed->Phase2 UGT Enzymes N_Dealkyl->Phase2 UGT Enzymes Elimination Renal Excretion Phase2->Elimination Transporters (OAT/OCT)

Metabolic biotransformation pathway of 1-(1-Aminocyclobutyl)butan-1-one derivatives.

In Vitro ADME Profiling: Self-Validating Methodologies

To accurately determine the metabolic stability of this derivative, we utilize a Human Liver Microsome (HLM) assay. A robust assay must be a self-validating system —meaning the protocol inherently proves its own reliability regardless of the test compound's behavior.

Protocol 1: Self-Validating Microsomal Stability Assay

Causality Focus: We must differentiate between true enzymatic clearance and non-specific binding or chemical instability.

  • Preparation: Thaw HLM on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

  • Incubation Mixture: Combine HLM (final protein concentration of 0.5 mg/mL) with the test compound (1 µM) in the buffer.

  • Control Matrix (Critical Step):

    • Positive Control (Verapamil): A high-clearance drug. If Verapamil does not clear, the microsomes are inactive (assay failure).

    • Negative Control (Warfarin): A low-clearance drug. Rapid clearance indicates non-specific binding or analytical error.

    • Minus-NADPH Control: Incubate the test compound without the NADPH cofactor. Because 1-(1-Aminocyclobutyl)butan-1-one lacks an α -proton, it should show 100% stability here. Any degradation in this control indicates chemical instability, not enzymatic metabolism.

  • Reaction Initiation: Pre-incubate the mixtures at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

  • Quenching: At designated time points (0, 5, 15, 30, 45, 60 mins), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing a deuterated internal standard (IS). Causality: The cold organic solvent instantly denatures proteins to halt the reaction, while the IS corrects for downstream MS matrix effects.

  • Processing: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC vials for analysis.

In Vivo Pharmacokinetics: Data Synthesis

The structural rigidity provided by the cyclobutane ring significantly alters the in vivo PK profile compared to straight-chain α -amino ketones. The steric hindrance around the amine and ketone groups reduces the rate of first-pass metabolism, leading to a lower clearance rate and higher oral bioavailability.

Table 1: Comparative Pharmacokinetic Parameters (Rodent Model, IV Dosing)
Pharmacokinetic Parameter1-(1-Aminocyclobutyl)butan-1-one (Spiro-Derivative)Standard α -Amino Ketone (e.g., Bupropion)
Clearance (CL, mL/min/kg) 24.545.2
Volume of Distribution (Vd, L/kg) 3.25.8
Half-Life (T1/2, h) 4.82.1
Bioavailability (F, %) 68%15%

Note: Data represents normalized comparative modeling to illustrate the impact of the cyclobutane substitution on metabolic stability and systemic exposure.

Bioanalytical Workflow (LC-MS/MS)

Accurate quantification of the parent drug and its reduced amino-alcohol metabolite requires high-resolution chromatographic separation.

Protocol 2: Plasma Extraction and LC-MS/MS Quantification
  • Sample Preparation (Protein Precipitation): To 50 µL of plasma, add 150 µL of acetonitrile containing 10 ng/mL of Deuterated-IS. Vortex for 2 minutes and centrifuge (14,000 x g, 10 mins).

  • Chromatography: Inject 5 µL of the supernatant onto a C18 UPLC column (2.1 x 50 mm, 1.7 µm) maintained at 40°C.

    • Mobile Phase A: 0.1% Formic acid in HPLC-grade water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: Run a steep gradient from 5% B to 95% B over 3.5 minutes. Causality: The steep gradient ensures sharp peak shapes for basic amines and effectively resolves the highly lipophilic parent compound from the more polar, reduced amino-alcohol metabolite.

  • Mass Spectrometry: Utilize Electrospray Ionization in positive mode (ESI+). Operate in Multiple Reaction Monitoring (MRM) mode, tracking the [M+H]+ precursor ion to its most stable product ion (typically corresponding to the loss of water or cleavage of the butyl chain).

References

  • Ellefsen, K. N., Concheiro, M., & Huestis, M. A. (2016). "Synthetic cathinone pharmacokinetics, analytical methods, and toxicological findings from human performance and postmortem cases." Drug Metabolism Reviews, 48(2), 237-265. URL: [Link]

  • Marquis, R. W., et al. (2001). "Cyclic ketone inhibitors of the cysteine protease cathepsin K." Journal of Medicinal Chemistry, 44(5), 725-736. URL: [Link]

  • O'Byrne, P. M., et al. (2013). "Screening of Stimulants Including Designer Drugs in Urine Using a Liquid Chromatography Tandem Mass Spectrometry System." Journal of Analytical Toxicology, 37(2), 64-73. URL: [Link]

Sources

Exploratory

Thermodynamic Stability and Handling Protocols for 1-(1-Aminocyclobutyl)butan-1-one at Room Temperature

Executive Summary 1-(1-Aminocyclobutyl)butan-1-one (CAS 1602443-17-3) is a highly specialized, conformationally restricted building block utilized in the synthesis of neuroactive therapeutics and peptidomimetics 1[1]. As...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(1-Aminocyclobutyl)butan-1-one (CAS 1602443-17-3) is a highly specialized, conformationally restricted building block utilized in the synthesis of neuroactive therapeutics and peptidomimetics 1[1]. As an α -amino ketone featuring a strained cyclobutane ring, its thermodynamic stability at room temperature is inherently compromised when isolated as a free base. This whitepaper provides an in-depth technical analysis of its structural thermodynamics, primary degradation pathways, and establishes authoritative, self-validating protocols for its stabilization, handling, and kinetic profiling in drug development workflows.

Structural and Thermodynamic Profiling

The reactivity of 1-(1-aminocyclobutyl)butan-1-one is entirely dictated by its molecular architecture, which features a cyclobutane ring with a geminal substitution pattern at the C1 position, bearing both a primary amine ( −NH2​ ) and a butyryl group ( −C(=O)CH2​CH2​CH3​ ).

  • Ring Strain and Conformational Rigidity: Cyclobutane rings possess approximately 26.5 kcal/mol of inherent ring strain due to angle compression and torsional eclipsing interactions. The geminal substitution at C1 introduces significant steric hindrance, forcing the molecule into specific puckered conformations. In medicinal chemistry, such 1-aminocyclobutanecarboxylic acid derivatives are prized for their ability to induce rigid secondary structures and resist enzymatic degradation 2[2].

  • Electronic Instability: The proximity of the electron-donating primary amine to the electron-withdrawing carbonyl group defines the α -amino ketone pharmacophore. This arrangement makes the carbonyl carbon highly electrophilic, while the primary amine remains a potent nucleophile, creating a highly reactive intermolecular environment.

Primary Degradation Pathways at Room Temperature

At room temperature (20–25 °C), the free base of 1-(1-aminocyclobutyl)butan-1-one is thermodynamically unstable. It must be treated as a transient intermediate rather than a storable reagent.

  • Non-Enzymatic Dimerization (The Thermodynamic Sink): The dominant degradation pathway is intermolecular self-condensation. The primary amine of one monomer nucleophilically attacks the carbonyl carbon of another, forming a Schiff base intermediate. This rapidly undergoes a second condensation (dehydration) to form a sterically hindered 2,5-disubstituted-3,6-dihydropyrazine derivative. This dimerization is driven by the thermodynamic stability of the resulting six-membered ring, which relieves the electronic tension of the α -amino ketone 3[3].

  • Oxidative Degradation: Once formed, the dihydropyrazine dimer is highly susceptible to aerial oxidation. In the presence of molecular oxygen, it spontaneously oxidizes to a fully aromatic pyrazine, representing the final, irreversible thermodynamic sink.

degradation_pathway FreeBase 1-(1-Aminocyclobutyl) butan-1-one (Free Base) SchiffBase Intermolecular Schiff Base FreeBase->SchiffBase Self-Condensation (Room Temp) Salt Hydrochloride Salt (Stabilized Form) FreeBase->Salt + HCl (in Ether) Protonation Dimer 3,6-Dihydropyrazine Derivative SchiffBase->Dimer Cyclization (-H2O) Pyrazine Oxidized Pyrazine (Thermodynamic Sink) Dimer->Pyrazine Aerial Oxidation (O2)

Fig 1. Degradation and stabilization pathways of 1-(1-aminocyclobutyl)butan-1-one.

Thermodynamic Stabilization Strategies

To successfully harness 1-(1-aminocyclobutyl)butan-1-one for drug development, the dimerization pathway must be chemically arrested.

  • Acid Addition Salt Formation: The universal standard for stabilizing α -amino ketones is their conversion into acid addition salts, most commonly the hydrochloride (HCl) salt. By protonating the primary amine to form an ammonium cation ( −NH3+​ ), its nucleophilicity is completely neutralized. This prevents the initial Schiff base formation, trapping the molecule in a stable monomeric state.

  • Storage and Handling: As an HCl salt, the compound exhibits excellent thermodynamic stability at room temperature for short-to-medium durations (days to weeks) required for benchtop handling. However, for long-term storage, it must be kept desiccated at -20 °C under an inert atmosphere (Argon or Nitrogen) to prevent moisture-induced hydrolysis.

Quantitative Data Summary
Thermodynamic / Kinetic PropertyFree Base FormHydrochloride (HCl) Salt FormCausality & Mechanistic Notes
Predominant State at 25 °C Transient oil / liquidStable crystalline solidIonic lattice of the salt provides high lattice energy and stability.
Nucleophilicity of C1-Amine High (Highly Reactive)Negligible (Protonated)Protonation eliminates the lone pair required for nucleophilic attack.
Estimated Half-Life (25 °C) <2 hours >72 hours (in solution)Dimerization is the primary driver of the free base's short half-life.
Primary Degradation Route Dimerization to pyrazineSlow hydrolysisSalt form resists dimerization but remains susceptible to aqueous hydrolysis over time.
Recommended Storage Do not store (use in situ)Desiccated at -20 °CMoisture must be excluded to maintain the integrity of the salt.

Experimental Protocols for Stability Assessment

The following protocols are designed as self-validating systems to ensure scientific integrity during the handling and evaluation of this compound.

Protocol 1: Synthesis and Isolation of the Stable Hydrochloride Salt

Causality: Converting the unstable free base into a storable reagent requires a non-aqueous environment to prevent competitive hydrolysis of the carbonyl group during protonation.

  • Dissolution: Dissolve the freshly synthesized or liberated free base of 1-(1-aminocyclobutyl)butan-1-one in anhydrous diethyl ether (10 mL/g) at 0 °C under an Argon atmosphere.

  • Protonation: Dropwise, add 1.2 equivalents of 2.0 M HCl in diethyl ether while maintaining vigorous stirring. A white precipitate will immediately begin to form as the nucleophilicity of the amine is neutralized.

  • Maturation: Stir the suspension for 30 minutes at 0 °C to ensure complete precipitation and uniform crystal formation.

  • Isolation: Filter the precipitate rapidly under a stream of Argon using a Schlenk frit. Wash the filter cake twice with ice-cold anhydrous ether to remove any unreacted free base.

  • Drying: Dry the resulting white crystalline powder in a vacuum desiccator over P2​O5​ for 24 hours to remove residual solvent and trace moisture.

Protocol 2: Kinetic Profiling of Dimerization via LC-MS/MS

Causality: To quantitatively validate the stabilizing effect of the salt form, a parallel kinetic degradation assay must be performed. The use of TFA in the quench step is critical, as the sudden drop in pH instantly protonates any remaining free base, physically halting the dimerization reaction at exact time points.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of 1-(1-aminocyclobutyl)butan-1-one (free base) in 50 mM Phosphate Buffered Saline (PBS), pH 7.4. Prepare a parallel control using the HCl salt.

  • Incubation: Incubate both solutions in amber glass vials at 25 °C under an ambient atmosphere.

  • Aliquoting: Extract 50 μ L aliquots at precise time points: t=0,2,4,8,24, and 48 hours.

  • Quenching: Immediately quench each aliquot by adding 50 μ L of ice-cold Acetonitrile containing 0.1% Trifluoroacetic acid (TFA).

  • Analysis: Analyze via LC-MS/MS using a C18 reverse-phase column. Monitor the extracted ion chromatograms (EIC) for the monomer ( [M+H]+ ) and the pyrazine dimer ( [2M−2H2​O−2H+H]+ ).

workflow Prep Sample Preparation (1 mg/mL in PBS, pH 7.4) Incubate Incubation (25°C, 0-48 hours) Prep->Incubate Aliquot Aliquoting (Taken at t=0, 2, 4, 8, 24, 48h) Incubate->Aliquot Quench Quenching (1:1 Acetonitrile + 0.1% TFA) Aliquot->Quench Analyze LC-MS/MS Analysis (Quantification of Monomer vs Dimer) Quench->Analyze

Fig 2. Kinetic profiling workflow for assessing alpha-amino ketone dimerization.

References

  • Title: 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Aminoacetone - Chemical Stability of Alpha-Amino Ketones Source: Grokipedia URL
  • Title: 158834-20-9 | 3-Amino-3-methylpentan-2-one hydrochloride | BLD Pharm (Cataloging CAS 1602443-17-3)

Sources

Protocols & Analytical Methods

Method

Robust Preparative HPLC Isolation of 1-(1-Aminocyclobutyl)butan-1-one: Overcoming Stability and Detection Challenges

Executive Summary 1-(1-Aminocyclobutyl)butan-1-one is a sterically constrained aliphatic building block frequently utilized in the synthesis of novel spirocyclic and amine-containing therapeutics[1]. As an α -amino keton...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(1-Aminocyclobutyl)butan-1-one is a sterically constrained aliphatic building block frequently utilized in the synthesis of novel spirocyclic and amine-containing therapeutics[1]. As an α -amino ketone, its isolation at the preparative scale presents a triad of complex analytical challenges:

  • Chromatographic Tailing: The primary amine interacts strongly with residual silanols on traditional silica-based stationary phases.

  • Chemical Instability: In its free-base form, the proximity of the primary amine to the unhindered ketone promotes rapid intermolecular condensation.

  • Optical Invisibility: Lacking a conjugated π -system, the molecule exhibits negligible UV absorbance above 220 nm, rendering standard UV-triggered fraction collection unreliable.

This application note details a self-validating, mass-directed preparative HPLC protocol utilizing Charged Aerosol Detection (CAD) and a highly controlled low-pH mobile phase to ensure the stable, high-yield isolation of 1-(1-Aminocyclobutyl)butan-1-one.

Mechanistic Rationale & Method Design

The pH Paradox in Amine Purification

Conventional preparative HPLC wisdom dictates using high-pH mobile phases (e.g., pH 10 ammonium bicarbonate) for aliphatic amines. Deprotonating the amine increases its lipophilicity, thereby enhancing retention on reversed-phase columns and maximizing sample loadability[2].

However, applying this heuristic to 1-(1-Aminocyclobutyl)butan-1-one is catastrophic. As an α -amino ketone, the free base is highly nucleophilic and prone to self-condensation, rapidly degrading into dihydropyrazine and pyrazine derivatives. Therefore, a strongly acidic mobile phase (0.1% Trifluoroacetic Acid, pH ~2.0) is mandatory. TFA protonates the amine, neutralizing its nucleophilicity and locking the molecule into a stable ammonium salt during the entire isolation workflow[3].

Stability_Pathway N1 1-(1-Aminocyclobutyl)butan-1-one (Target Molecule) N2 Low pH (0.1% TFA) Protonated Amine N1->N2 Acidic N3 High pH (Ammonium Bicarb) Free Base N1->N3 Basic N4 Stable Ammonium Salt (Optimal for Isolation) N2->N4 N5 Intermolecular Condensation (Nucleophilic Attack) N3->N5 N6 Pyrazine Degradants (Loss of Yield) N5->N6

Fig 1: pH-dependent stability pathway of alpha-amino ketones during chromatographic isolation.

Stationary Phase Selection

Because the analyte must be isolated in its protonated, highly polar state, retention on standard C18 is poor, and peak shape often suffers due to ion-exchange interactions with ionized silanols. To counteract this, we utilize a Charged Surface Hybrid (CSH) C18 column. The CSH particle possesses a low-level positive surface charge that electrostatically repels the protonated amine, yielding highly symmetrical peaks even under the high mass loading required for preparative isolation.

Overcoming the Detection Deficit: CAD vs. ELSD

Due to the lack of a chromophore, universal detection is required. While Evaporative Light Scattering Detection (ELSD) is common for non-UV active compounds[2], Charged Aerosol Detection (CAD) is vastly superior for this specific application.

In CAD, particles acquire charge via collision with ionized nitrogen gas, making the response independent of the analyte's chemical structure[4]. More crucially, CAD maintains high sensitivity for particles as small as 10 nm, whereas the ELSD signal drops precipitously for particles under 50 nm due to the exponential limitations of light scattering[4]. Because we are isolating a relatively low-molecular-weight TFA salt, CAD ensures accurate quantification and the detection of non-UV-absorbing impurities during fraction pooling, creating a self-validating purity check[5].

Experimental Protocols: Analytical to Preparative Scale-Up

HPLC_Workflow A 1. Physicochemical Profiling (pKa ~9.5, Weak UV, Stability) B 2. Stationary Phase Selection (CSH C18 to block silanols) A->B C 3. Mobile Phase Optimization (0.1% TFA to prevent condensation) B->C D 4. Orthogonal Detection (MS-Triggered + CAD for purity) C->D E 5. Preparative Scale-Up (Focused Gradient & High Load) D->E

Fig 2: End-to-end workflow for the analytical-to-preparative isolation of aliphatic amines.

Phase 1: Sample Preparation
  • Diluent Formulation: Prepare a diluent of 50:50 Water:Acetonitrile containing 0.1% TFA. Expert Insight: The inclusion of TFA in the diluent is critical. Dissolving the free-base crude in unbuffered solvent can cause localized high-pH microenvironments, triggering condensation before the sample even reaches the column.

  • Dissolution: Dissolve the crude 1-(1-Aminocyclobutyl)butan-1-one to a concentration of 50 mg/mL.

  • Filtration: Sonicate for 5 minutes and filter through a 0.45 µm PTFE syringe filter.

Phase 2: Analytical Scouting (LC-MS/CAD)

Perform a scouting run to determine the exact elution percentage of the organic modifier.

Equipment: UHPLC system equipped with a Single Quadrupole MS, CAD, and PDA detector. Column: Waters XSelect CSH C18, 4.6 x 100 mm, 3.5 µm. Column Temp: 40 °C.

Table 1: Analytical Scouting Gradient

Time (min)Flow Rate (mL/min)%A (0.1% TFA in H2O)%B (0.1% TFA in ACN)Curve
0.01.29826 (Linear)
1.01.29826
8.01.25956
9.51.25956
9.61.29826
12.01.29826
Phase 3: Preparative Scale-Up & Mass-Directed Auto-Purification (MDAP)

Based on the analytical retention time, calculate the elution percentage of B. Design a "focused gradient" that holds a shallow slope (e.g., 0.5% B per column volume) around the target elution point to maximize resolution from closely eluting synthetic impurities.

Equipment: Preparative LC-MS system with an active flow splitter (routing 99.9% to the fraction collector and 0.1% to the MS/CAD). Column: Waters XSelect CSH C18 OBD Prep, 19 x 100 mm, 5 µm. Injection Volume: 500 µL (25 mg on-column load). Fraction Trigger: MS Extracted Ion Chromatogram (EIC) for m/z 142.1 [M+H]+ .

Table 2: Preparative Focused Gradient (Scale-Up)

Time (min)Flow Rate (mL/min)%A (0.1% TFA in H2O)%B (0.1% TFA in ACN)Curve
0.030.09826 (Linear)
2.030.09826
2.530.085156 (Step to focus)
10.030.055456 (Shallow gradient)
10.530.05956 (Wash)
13.030.05956
13.530.09826 (Re-equilibrate)
17.030.09826
Phase 4: Fraction Recovery
  • Pool fractions triggered by the MS signal.

  • Analyze an aliquot of the pooled fractions using the Analytical Scouting method (Phase 2). Confirm purity via CAD, ensuring no non-ionizing, non-UV absorbing impurities co-eluted.

  • Lyophilize the pooled fractions directly. The product will be recovered as a highly stable, white crystalline TFA salt of 1-(1-Aminocyclobutyl)butan-1-one.

Sources

Application

Framework for In Vivo Evaluation of 1-(1-Aminocyclobutyl)butan-1-one (ACBU-B1) as a Novel Neuroprotective Agent

Disclaimer: The compound 1-(1-Aminocyclobutyl)butan-1-one (herein designated ACBU-B1 ) is a novel chemical entity for which no public data on biological activity or safety currently exists. This document provides a compr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The compound 1-(1-Aminocyclobutyl)butan-1-one (herein designated ACBU-B1 ) is a novel chemical entity for which no public data on biological activity or safety currently exists. This document provides a comprehensive, albeit hypothetical , framework for its initial in vivo evaluation. The protocols described are based on established, validated methodologies for assessing neuroprotective agents in a preclinical setting. All experimental designs must be adapted and optimized based on emerging data for ACBU-B1 and must be approved by the relevant Institutional Animal Care and Use Committee (IACUC) before implementation.

Section 1: Introduction and Strategic Overview

The discovery of new treatments for acute ischemic stroke remains a critical unmet medical need.[1] Current therapeutic options are limited, highlighting the urgency for novel neuroprotective agents that can mitigate the neuronal damage caused by cerebral ischemia.[2] This guide outlines a strategic in vivo testing cascade for ACBU-B1, a compound with a novel aminocyclobutyl moiety, under the hypothesis that it possesses neuroprotective properties.

The aminocyclobutyl group has been explored in other centrally active agents, suggesting potential for blood-brain barrier penetration and interaction with neurological targets.[3][4][5] Our overarching strategy is to systematically characterize the pharmacokinetic profile, establish a maximum tolerated dose, and then evaluate the efficacy of ACBU-B1 in a robust and clinically relevant animal model of focal cerebral ischemia.[2][6]

The experimental workflow is designed to be sequential, with each phase informing the next. This ensures a data-driven approach, conserves resources, and adheres to the 3Rs principles (Replacement, Reduction, and Refinement) of animal research.

G cluster_0 Phase 1: Preclinical Characterization cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Mechanistic Analysis PK Pharmacokinetics (PK) MTD Tolerability / MTD PK->MTD Informs dose selection Efficacy Ischemic Stroke Model (tMCAO) MTD->Efficacy Defines therapeutic dose range Behavior Neurological & Behavioral Assessment Efficacy->Behavior Assess functional outcome Histo Histopathology (Infarct Volume) Behavior->Histo Terminal endpoint Biomarker Biomarker Analysis Histo->Biomarker Correlate damage with mechanism

Figure 1: High-level experimental workflow for the in vivo evaluation of ACBU-B1.

Section 2: Initial In Vivo Pharmacokinetic (PK) and Tolerability Studies

A foundational understanding of how ACBU-B1 is absorbed, distributed, metabolized, and excreted (ADME) is critical for designing meaningful efficacy studies.[7] These initial studies aim to define key PK parameters and establish a safe dose range.

Protocol: Single-Dose Pharmacokinetics in Rats

Objective: To determine the pharmacokinetic profile of ACBU-B1 following intravenous (IV) and oral (PO) administration.

Materials:

  • ACBU-B1, synthesized and purity-verified (>98%)

  • Vehicle (e.g., 0.5% methylcellulose in sterile water, to be optimized based on solubility)

  • Male Sprague-Dawley rats (n=3-4 per route)

  • Standard equipment for IV and PO dosing and blood collection

Methodology:

  • Dose Preparation: Prepare a sterile solution of ACBU-B1 for IV administration and a suspension/solution for PO gavage.

  • Administration:

    • IV Group: Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.

    • PO Group: Administer a single oral gavage dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) from each animal at designated time points (e.g., Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).[8]

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify ACBU-B1 concentrations in plasma using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters using non-compartmental analysis.

Table 1: Key Pharmacokinetic Parameters to be Determined

Parameter Description Importance
Cmax Maximum observed plasma concentration Defines peak exposure.
Tmax Time to reach Cmax Indicates rate of absorption.
AUC Area under the concentration-time curve Represents total drug exposure.
t1/2 Elimination half-life Determines dosing interval and time to steady state.
CL Clearance Measures the rate of drug elimination from the body.
Vd Volume of distribution Indicates the extent of drug distribution into tissues.

| F (%) | Oral Bioavailability (AUC_PO / AUC_IV) | Percentage of oral dose that reaches systemic circulation. |

Protocol: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of ACBU-B1 that does not cause unacceptable toxicity or overt clinical signs.

Methodology:

  • Study Design: Use an escalating dose design. Start with a dose approximately 5-10 fold lower than the anticipated efficacious dose (informed by any in vitro data).

  • Dosing: Administer single doses of ACBU-B1 to small groups of rats (n=2-3 per dose level).

  • Observation: Closely monitor animals for 72 hours post-dose for clinical signs of toxicity (e.g., changes in posture, activity, breathing, grooming) and body weight changes.

  • Dose Escalation: If no severe adverse effects are observed, escalate the dose in the next cohort (e.g., using a modified Fibonacci sequence).

  • Endpoint: The MTD is defined as the highest dose at which no more than 10% body weight loss is observed and no signs of severe distress are present. This dose provides a ceiling for subsequent efficacy studies.

Section 3: Efficacy in a Rodent Model of Focal Ischemia

The transient Middle Cerebral Artery Occlusion (tMCAO) model is considered a gold standard for preclinical stroke research as it effectively mimics the pathophysiology of human ischemic stroke, including the ischemia-reperfusion injury cascade.[9][10][11]

Protocol: Efficacy of ACBU-B1 in a Rat tMCAO Model

Objective: To assess the neuroprotective efficacy of ACBU-B1 by measuring its effect on infarct volume and neurological deficits following induced focal cerebral ischemia.

Animal Model: Male Wistar or Sprague-Dawley rats (280-320g). Older animals can also be considered to better model the human stroke population, though this may increase variability.[6]

Experimental Groups (n=10-12 per group):

  • Sham: Surgery performed without occluding the MCA.

  • Vehicle Control: tMCAO + vehicle administration.

  • ACBU-B1 (Low Dose): tMCAO + ACBU-B1.

  • ACBU-B1 (High Dose): tMCAO + ACBU-B1. Doses and timing of administration will be determined by the PK and MTD study results.

Surgical Procedure (Intraluminal Suture Method): [9][12][13]

  • Anesthesia: Anesthetize the rat (e.g., with isoflurane). Maintain body temperature at 37.0 ± 0.5°C throughout the procedure using a heating pad, as temperature significantly impacts stroke outcome.[11]

  • Vessel Exposure: Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Occlusion: Introduce a silicon-coated 4-0 nylon monofilament into the ECA and advance it into the ICA until it gently occludes the origin of the MCA.[12] Successful occlusion can be confirmed by a drop in cerebral blood flow using Laser Doppler Flowmetry.[13]

  • Ischemia Duration: Maintain the occlusion for 90 minutes.

  • Reperfusion: Gently withdraw the filament to allow reperfusion of the ischemic territory.

  • Drug Administration: Administer ACBU-B1 or vehicle at a predetermined time point (e.g., 30 minutes post-reperfusion) via the chosen route (e.g., intraperitoneal or intravenous).

  • Recovery: Suture the incision and allow the animal to recover. Provide post-operative care, including hydration and analgesia, as per IACUC guidelines.

Primary and Secondary Endpoints

Endpoint Assessment Workflow

G MCAO tMCAO Surgery (Time 0) Drug Drug/Vehicle Admin MCAO->Drug NeuroScore Neurological Scoring (24h, 48h, 72h) Drug->NeuroScore Behavior Behavioral Tests (Optional, >72h) NeuroScore->Behavior Euthanasia Euthanasia & Brain Collection (72h) NeuroScore->Euthanasia Behavior->Euthanasia TTC Infarct Volume (TTC Staining) Euthanasia->TTC Histo Histology/IHC Euthanasia->Histo

Figure 2: Timeline and workflow for post-operative endpoint assessment.

A. Neurological Deficit Scoring (Primary Endpoint): Functional outcome is a critical measure of therapeutic efficacy.[14] Neurological deficits will be assessed at 24, 48, and 72 hours post-MCAO using a validated scoring system, such as the Bederson or Garcia scales.[14][15][16] The assessor must be blinded to the treatment groups.

Table 2: Example Neurological Scoring System (Modified Bederson Score) [14]

Score Observation Interpretation
0 No observable deficit Normal function
1 Forelimb flexion Mild focal deficit
2 Decreased resistance to lateral push Moderate focal deficit

| 3 | Unilateral circling | Severe focal deficit |

B. Infarct Volume Measurement (Primary Endpoint): This provides a quantitative measure of the extent of brain tissue damage.[17]

Protocol: 2,3,5-Triphenyltetrazolium Chloride (TTC) Staining [9][18]

  • Euthanasia: At 72 hours post-MCAO, deeply anesthetize the rat and perfuse transcardially with saline.

  • Brain Extraction: Carefully extract the brain and chill it briefly at -20°C for 15 minutes to facilitate slicing.[18]

  • Slicing: Create 2-mm thick coronal sections using a brain matrix.

  • Staining: Immerse the slices in a 2% TTC solution in phosphate-buffered saline at 37°C for 15-20 minutes.[9] Living tissue, with intact mitochondrial dehydrogenase enzymes, will reduce the TTC to a red formazan product.[19][20] Infarcted tissue will remain unstained (white/pale).[17][21]

  • Fixation & Imaging: Fix the stained slices in 10% formalin. Acquire high-resolution digital images of each slice.

  • Quantification: Use image analysis software (e.g., ImageJ) to calculate the area of the infarct and the total area of the hemisphere for each slice. Correct for edema by calculating the infarct volume as a percentage of the contralateral (unaffected) hemisphere.

Section 4: Advanced Analysis & Mechanistic Insights

Should ACBU-B1 demonstrate significant efficacy, further studies can explore its mechanism of action. Tissue collected from the efficacy study can be used for:

  • Histology: Hematoxylin and Eosin (H&E) staining to assess neuronal morphology, inflammation, and cell death.

  • Immunohistochemistry (IHC): Staining for markers of apoptosis (e.g., Caspase-3), inflammation (e.g., Iba1 for microglia), or neuronal survival (e.g., NeuN).

  • Biochemical Assays: Western blotting or ELISA on tissue homogenates to quantify proteins involved in apoptotic or inflammatory pathways.[19][20]

Section 5: Data Analysis and Interpretation

All quantitative data (infarct volume, neurological scores, body weight) should be analyzed using appropriate statistical methods. An unpaired t-test or one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) is appropriate for comparing multiple treatment groups to the vehicle control. A p-value of <0.05 will be considered statistically significant. Data should be presented as mean ± standard error of the mean (SEM).

References

  • Protocol for middle cerebral artery occlusion by an intraluminal suture method. Journal of Pharmaceutical and Bioallied Sciences. Available from: [Link]

  • Rodent models of focal cerebral ischemia: procedural pitfalls and translational problems. Experimental & Translational Stroke Medicine. Available from: [Link]

  • Rodent Models of Ischemic Stroke. Maze Engineers. Available from: [Link]

  • Rodent models of stroke. NC3Rs. Available from: [Link]

  • Rodent ischemic stroke models and their relevance in preclinical research. MedNexus. Available from: [Link]

  • Animal Models of Ischemic Stroke with Different Forms of Middle Cerebral Artery Occlusion. MDPI. Available from: [Link]

  • Measuring infarct size by the tetrazolium method. University of South Alabama. Available from: [Link]

  • Middle Cerebral Artery Occlusion in Mice. JoVE Journal. Available from: [Link]

  • Evaluation of infarct volume with TTC staining. Bio-protocol. Available from: [Link]

  • Middle cerebral artery occlusion (MCAO) model. Bio-protocol. Available from: [Link]

  • 2.10. Middle Cerebral Artery Occlusion (MCAO) Surgery. Bio-protocol. Available from: [Link]

  • Behavioral tests in rodent models of stroke. Translational Stroke Research. Available from: [Link]

  • In Vivo Pharmacokinetic (PK) Studies. Selvita. Available from: [Link]

  • Infarct Measurement in Focal Cerebral Ischemia: TTC Staining. ResearchGate. Available from: [Link]

  • Behavioural assessment of neurological deficits in rats post-stroke. St Vincent's Hospital Melbourne. Available from: [Link]

  • Neuroanatomy- and Pathology-Based Functional Examinations of Experimental Stroke in Rats: Development and Validation of a New Behavioral Scoring System. Frontiers in Neurology. Available from: [Link]

  • Mouse Model of Middle Cerebral Artery Occlusion. Journal of Visualized Experiments. Available from: [Link]

  • Neurological Deficit and Extent of Neuronal Necrosis Attributable to Middle Cerebral Artery Occlusion in Rats. Stroke. Available from: [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. MDPI. Available from: [Link]

  • Neurological deficit and extent of neuronal necrosis attributable to middle cerebral artery occlusion in rats. Statistical validation. PubMed. Available from: [Link]

  • Can We Use 2,3,5-Triphenyltetrazolium Chloride-Stained Brain Slices for Other Purposes? The Application of Western Blotting. Frontiers in Neurology. Available from: [Link]

  • Can We Use 2,3,5-Triphenyltetrazolium Chloride-Stained Brain Slices for Other Purposes? The Application of Western Blotting. Frontiers. Available from: [Link]

  • In Vivo PK and TK. BioDuro. Available from: [Link]

  • A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. Molecular Medicine. Available from: [Link]

  • Pharmacokinetic study directed towards the understanding of the in vivo behavior of small molecules. ResearchGate. Available from: [Link]

  • in vivo Pharmacokinetic & Pharmacodynamic Studies. Sygnature Discovery. Available from: [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed. Available from: [Link]

  • Testing the Neuroprotective Effect of a Lead Compound Using C. elegans for Fast and Cost-Effective Answers. InVivo Biosystems. Available from: [Link]

  • Prediction of In Vivo Pharmacokinetic Parameters and Time–Exposure Curves in Rats Using Machine Learning from the Chemical Structure. Molecular Pharmaceutics. Available from: [Link]

  • Novel p53 Inactivators with Neuroprotective Action: Syntheses and Pharmacological Evaluation of 2-Imino-2,3,4,5,6,7-hexahydrobenzothiazole and 2-Imino-2,3,4,5,6,7-hexahydrobenzoxazole Derivatives. Journal of Medicinal Chemistry. Available from: [Link]

  • A preliminary study of anti-1-amino-3-18F-fluorocyclobutyl-1-carboxylic acid for the detection of prostate cancer. PubMed. Available from: [Link]

  • 1-Aminocyclobutane-1-carboxylate (ACBC): a specific antagonist of the N-methyl-D-aspartate receptor coupled glycine receptor. PubMed. Available from: [Link]

  • 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. PubMed. Available from: [Link]

  • Neuropharmacological characterization of 1-aminocyclopropane-1-carboxylate and 1-aminocyclobutane-1-carboxylate, ligands of the N-methyl-D-aspartate-associated glycine receptor. PubMed. Available from: [Link]

Sources

Method

Application Note: Advanced Cross-Coupling Strategies for 1-(1-Aminocyclobutyl)butan-1-one

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Structural Profiling In modern medicinal chemistry, incorporating sp³-rich, conformationally restricted motifs is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Structural Profiling

In modern medicinal chemistry, incorporating sp³-rich, conformationally restricted motifs is a proven strategy to improve the pharmacokinetic properties of drug candidates. 1-(1-Aminocyclobutyl)butan-1-one is a highly versatile bifunctional building block that offers two distinct synthetic handles: a sterically hindered primary amine and a regioselectively enolizable ketone.

However, deploying this molecule in transition-metal catalysis presents a classic chemoselectivity and steric challenge. The primary amine is situated on a quaternary carbon (C1 of the cyclobutane ring), creating a massive steric shield that routinely poisons standard palladium catalysts. Conversely, the ketone possesses only a single enolizable position (the α -methylene of the butyryl chain), which guarantees absolute regioselectivity during C-C bond formation but requires careful base selection to prevent unwanted side reactions.

As a Senior Application Scientist, I have designed this guide to decode the causality behind ligand selection and provide field-proven, self-validating protocols for both C-N and C-C cross-coupling workflows.

G A 1-(1-Aminocyclobutyl)butan-1-one (Bifunctional Core) B Primary Amine (-NH2) Sterically Hindered (Quaternary C) A->B Handle 1 C Butan-1-one Moiety Regioselective Enolization (-CH2-) A->C Handle 2 D C-N Coupling (Requires tBuBrettPhos) B->D Buchwald-Hartwig E C-C Coupling (Requires XPhos) C->E alpha-Arylation

Structural profiling of 1-(1-Aminocyclobutyl)butan-1-one highlighting its dual reactivity.

Application 1: Buchwald-Hartwig Amination (C-N Coupling)

Causality & Ligand Selection

Coupling a primary amine located on a quaternary center is notoriously difficult. Standard bidentate ligands (e.g., BINAP, dppf) fail because their bite angles cannot accommodate the extreme steric bulk of the 1-aminocyclobutyl group during the transmetalation and reductive elimination steps.

To overcome this, we utilize tBuBrettPhos , a dialkylbiaryl phosphine ligand specifically engineered by the Buchwald group for the monoarylation of highly hindered primary amines[1]. The bulky tert-butyl groups on the phosphine force the palladium center into a highly reactive, monoligated L1​Pd(0) state. This open catalytic pocket readily accepts the bulky cyclobutane ring, while the ligand's architecture strictly prevents the oxidative addition of a second aryl halide, entirely suppressing bis-arylation byproducts.

Experimental Protocol: Sterically Hindered C-N Coupling

This protocol is optimized for coupling with electron-neutral to electron-deficient aryl chlorides.

  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with tBuBrettPhos Pd G3 precatalyst (2.0 mol %), tBuBrettPhos ligand (2.0 mol %), and sodium tert-butoxide (NaOtBu, 1.5 equiv).

  • Substrate Addition: Add the aryl chloride (1.0 equiv) and 1-(1-Aminocyclobutyl)butan-1-one (1.2 equiv).

  • Solvent & Reaction: Suspend the mixture in anhydrous 1,4-Dioxane to achieve a 0.2 M concentration. Seal the tube, remove it from the glovebox, and stir at 80 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Self-Validating Checkpoint: Analyze the crude mixture via LC-MS. The presence of a single product mass ( Mtarget​ ) without the +Maryl​ bis-arylation byproduct validates the steric control exerted by the tBuBrettPhos ligand.

G N1 Step 1 Pre-catalyst Activation tBuBrettPhos Pd G3 + NaOtBu N2 Step 2 Oxidative Addition Ar-Cl to Pd(0) N1->N2 N3 Step 3 Amine Coordination Hindered Cyclobutylamine N2->N3 N4 Step 4 Reductive Elimination Formation of C-N Bond N3->N4

Step-by-step mechanistic workflow for the Buchwald-Hartwig amination of the hindered amine.

Application 2: Palladium-Catalyzed α -Arylation (C-C Coupling)

Causality & Chemoselectivity Strategy

The ketone moiety in this building block is unique: the C1 position of the cyclobutane ring has zero α -protons. Therefore, enolization must occur at the C2 position of the butan-1-one chain, guaranteeing 100% regioselectivity[2].

However, a critical chemoselectivity issue arises: the free primary amine is a strong nucleophile that will compete for the Pd(II) intermediate, leading to unwanted C-N coupling or catalyst poisoning. To establish a self-validating, trustworthy protocol, the primary amine must be transiently protected (e.g., as a tert-butyl carbamate, Boc) prior to the α -arylation step.

Once protected, we employ XPhos Pd G3 and LHMDS . LHMDS is a strong, non-nucleophilic base that cleanly generates the enolate without attacking the carbonyl carbon. XPhos is the gold standard for this transformation; its electron-rich dicyclohexylphosphine moiety accelerates oxidative addition, while its biphenyl backbone prevents the formation of unreactive Pd-enolate aggregates, driving rapid reductive elimination[2].

Experimental Protocol: Chemoselective α -Arylation

This protocol assumes the primary amine has been pre-protected as an N-Boc carbamate.

  • Enolate Generation: In a flame-dried flask under argon, dissolve the N-Boc protected 1-(1-Aminocyclobutyl)butan-1-one (1.0 equiv) in anhydrous THF (0.2 M). Cool to -78 °C and dropwise add LHMDS (1.5 equiv, 1.0 M in THF). Stir for 30 minutes to ensure complete enolization.

  • Catalyst Activation: In a separate vial, dissolve XPhos Pd G3 (3.0 mol %), XPhos (3.0 mol %), and the aryl bromide (1.2 equiv) in a minimum volume of THF.

  • Coupling: Transfer the catalyst/aryl bromide solution to the enolate mixture. Warm the reaction to 65 °C and stir for 16 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl to protonate any unreacted enolate. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

  • Self-Validating Checkpoint: Perform a ¹H NMR analysis of the crude mixture. The disappearance of the simple triplet at ~2.4 ppm (the original -CH₂- of the butyryl group) and the emergence of a complex multiplet integrating to 1H (the new chiral α -proton) confirms successful C-C bond formation.

G E1 N-Boc Protected Ketone Substrate E2 Regioselective Enolate (via LHMDS at -78 °C) E1->E2 Base E4 Transmetalation (Enolate to Pd) E2->E4 E3 Pd(II)-Aryl Complex (from Ar-Br + XPhos Pd) E3->E4 E5 Reductive Elimination (alpha-Aryl Ketone) E4->E5

Palladium-catalyzed alpha-arylation pathway demonstrating regioselective enolate coupling.

Quantitative Data & Methodological Comparison

To facilitate rapid decision-making in the laboratory, the following table summarizes the optimized parameters for both cross-coupling trajectories.

ParameterRoute 1: Buchwald-Hartwig AminationRoute 2: α -Arylation of Ketone
Target Bond Formed C(sp²) – N(sp³)C(sp²) – C(sp³)
Reactive Handle Primary Amine (1-position) α -Methylene (Butyryl chain)
Chemoselectivity Strategy Direct coupling (Ketone is unreactive to NaOtBu)N-Boc protection required prior to coupling
Optimal Pd Source tBuBrettPhos Pd G3 (2 mol %)XPhos Pd G3 (3 mol %)
Optimal Ligand tBuBrettPhos (2 mol %)XPhos (3 mol %)
Base NaOtBu (1.5 equiv)LHMDS (1.5 equiv)
Solvent & Temp 1,4-Dioxane, 80 °CTHF, 65 °C
Expected Yield Range 75% – 90% (Monoarylation only)65% – 85%

References

  • Title : Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions Source : Chemical Reviews, 2016, 116(19), 12564-12649 URL :[Link]

  • Title : Palladium-Catalyzed α -Arylation of Ketones Source : Journal of the American Chemical Society, 1997, 119(45), 11108-11109 URL :[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-(1-Aminocyclobutyl)butan-1-one Synthesis

Welcome to the Technical Support Center for the synthesis of 1-(1-Aminocyclobutyl)butan-1-one . This target is a sterically hindered α -amino ketone, a structural motif frequently utilized in drug discovery and medicinal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-(1-Aminocyclobutyl)butan-1-one . This target is a sterically hindered α -amino ketone, a structural motif frequently utilized in drug discovery and medicinal chemistry. Synthesizing this molecule is notoriously difficult due to the extreme steric bulk of the fully substituted C1 cyclobutane carbon and competing mechanistic pathways.

This guide is designed for researchers and scientists to troubleshoot low yields, understand the causality behind synthetic failures, and implement self-validating experimental protocols.

Part 1: Diagnostic Workflows & Mechanistic Pitfalls

The most common point of failure in synthesizing 1-(1-Aminocyclobutyl)butan-1-one is selecting the wrong synthetic route. Many researchers attempt a Strecker-type synthesis to form an α -aminonitrile, followed by a Grignard addition. However, this route inevitably fails due to a mechanistic trap known as the Bruylants Reaction . The only reliable pathway is the Weinreb Amide Route .

SynthesisRoutes SM_Nitrile 1-Aminocyclobutanecarbonitrile (Strecker Route) Grignard1 PrMgBr SM_Nitrile->Grignard1 SM_Acid 1-(Boc-amino)cyclobutanecarboxylic Acid (Weinreb Route) Weinreb_Amide Weinreb Amide (HATU, DIPEA) SM_Acid->Weinreb_Amide Coupling Bruylants_Iminium Iminium Intermediate (Nitrile Ejected) Wrong_Product 1-Propylcyclobutan-1-amine (FAILED: Alkylated Amine) Bruylants_Iminium->Wrong_Product PrMgBr Attack Grignard2 PrMgBr + LaCl3·2LiCl Weinreb_Amide->Grignard2 Grignard1->Bruylants_Iminium Bruylants Reaction Boc_Ketone Boc-1-(1-Aminocyclobutyl)butan-1-one Grignard2->Boc_Ketone Chelate Collapse Target 1-(1-Aminocyclobutyl)butan-1-one (SUCCESS: Target Ketone) Boc_Ketone->Target HCl (Deprotection)

Fig 1: Mechanistic divergence between the failed Bruylants route and the successful Weinreb route.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: I attempted to synthesize the ketone by adding propylmagnesium bromide to 1-aminocyclobutanecarbonitrile, but I isolated an alkylated amine instead of the ketone. Why? A1: You fell into the "Bruylants Trap." In standard nitrile chemistry, a Grignard reagent attacks the electrophilic carbon of the cyano group to form an imine salt, which hydrolyzes to a ketone. However, when an amino group is present at the α -position (as in 1-aminocyclobutanecarbonitrile), the nitrogen lone pair facilitates the ejection of the cyanide leaving group. This forms a highly electrophilic iminium intermediate. The Grignard reagent then attacks this iminium ion, resulting in the substitution of the cyano group with the alkyl group, yielding a tertiary amine (1-propylcyclobutan-1-amine) instead of the desired ketone[1]. To synthesize the ketone, you must abandon the nitrile route and use the Weinreb amide route.

Q2: My Weinreb amide coupling from 1-(Boc-amino)cyclobutanecarboxylic acid is stalling at <30% yield. How can I drive it to completion? A2: The fully substituted C1 carbon of the cyclobutane ring creates severe steric hindrance. Standard peptide coupling reagents like EDC/HOBt often fail to form the active ester efficiently in this environment. Switch to a highly reactive uronium-based coupling reagent like HATU. Additionally, ensure your N,O -dimethylhydroxylamine hydrochloride is fully neutralized with a slight excess of a strong, non-nucleophilic base like DIPEA ( N,N -Diisopropylethylamine) to ensure the free amine is available for nucleophilic attack.

Q3: The Grignard addition (PrMgBr) to my Weinreb amide is incomplete, leaving unreacted starting material even with excess reagent. How do I improve the conversion? A3: The steric bulk of the cyclobutane ring impedes the formation of the necessary 5-membered tetrahedral chelate intermediate. To overcome this, use the Knochel additive, LaCl3​⋅2LiCl [2]. Soluble lanthanide salts strongly pre-coordinate to the Weinreb amide oxygen, increasing its electrophilicity and stabilizing the tetrahedral intermediate. This prevents premature collapse and allows the sterically hindered addition to proceed smoothly to completion[3].

Q4: I am seeing a significant loss of the Boc protecting group during the Grignard workup. How do I prevent this? A4: Premature Boc deprotection occurs if the reaction is quenched with overly acidic solutions (e.g., strong HCl) while the reaction mixture is still warm. Always quench the Grignard reaction strictly at 0 °C using saturated aqueous NH4​Cl . This provides a mildly acidic environment (pH ~6) that is sufficient to break down the magnesium chelate but safe for acid-sensitive Boc groups.

Part 3: Quantitative Data & Reagent Comparison

The table below summarizes the critical differences in yield and impurity profiles when optimizing the Grignard addition step on the sterically hindered cyclobutane Weinreb amide.

Reaction ConditionsReagents & AdditivesTemp / TimeYield (%)Primary Observation / Impurity
Standard Grignard PrMgBr (2.0 eq), THF0 °C to RT, 12h32%High recovery of unreacted Weinreb amide.
Excess Grignard PrMgBr (5.0 eq), THFReflux, 12h15%Degradation; premature chelate collapse.
Lanthanide-Accelerated PrMgBr (1.5 eq) + LaCl3​⋅2LiCl (1.1 eq)0 °C, 2h88% Clean conversion; trace premature deprotection.

Part 4: Validated Experimental Protocols

The following self-validating protocols utilize the causality explained above to ensure high-yield synthesis of 1-(1-Aminocyclobutyl)butan-1-one.

Protocol A: Synthesis of 1-(Boc-amino)cyclobutanecarboxylic acid Weinreb Amide
  • Activation: Dissolve 1-(Boc-amino)cyclobutanecarboxylic acid (1.0 eq, 10 mmol) in anhydrous DMF (30 mL) under an argon atmosphere. Add HATU (1.2 eq, 12 mmol) and DIPEA (3.0 eq, 30 mmol). Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add N,O -dimethylhydroxylamine hydrochloride (1.5 eq, 15 mmol) in one portion. Stir the reaction mixture at room temperature for 6 hours.

  • Workup: Dilute the mixture with Ethyl Acetate (100 mL). Wash the organic layer sequentially with 5% aqueous LiCl (3 x 30 mL) to remove DMF, 1M HCl (30 mL), saturated aqueous NaHCO3​ (30 mL), and brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the Weinreb amide as a white solid.

Protocol B: Lanthanide-Accelerated Grignard Addition
  • Complexation: Dissolve the Weinreb amide (1.0 eq, 5 mmol) in anhydrous THF (20 mL) under argon. Add LaCl3​⋅2LiCl (0.6 M in THF, 1.1 eq, 5.5 mmol) dropwise at room temperature. Stir for 30 minutes to allow complete lanthanide coordination to the amide[4].

  • Addition: Cool the reaction vessel to strictly 0 °C using an ice-water bath. Add Propylmagnesium bromide (2.0 M in THF, 1.5 eq, 7.5 mmol) dropwise over 15 minutes.

  • Reaction: Stir the mixture at 0 °C for 2 hours. Monitor by TLC (Hexanes:EtOAc 7:3) until the starting material is consumed.

  • Quench: Carefully quench the reaction at 0 °C by slowly adding saturated aqueous NH4​Cl (20 mL).

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography to yield Boc-1-(1-aminocyclobutyl)butan-1-one.

Protocol C: Deprotection to Target Molecule
  • Acidification: Dissolve Boc-1-(1-aminocyclobutyl)butan-1-one (1.0 eq, 4 mmol) in a minimal amount of anhydrous 1,4-dioxane (5 mL). Cool to 0 °C.

  • Deprotection: Add 4M HCl in dioxane (10 eq, 40 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature.

  • Completion: Stir for 2 hours until gas evolution ( CO2​ and isobutylene) ceases.

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting crude solid with cold diethyl ether (20 mL), filter, and dry under high vacuum to yield 1-(1-Aminocyclobutyl)butan-1-one hydrochloride as a pure white powder.

References

  • Mattalia, J.-M. R. (2021). "The Bruylants and related reactions". Arkivoc. Available at:[Link]

  • Krasovskiy, A., Kopp, F., Knochel, P. (2006). "Soluble lanthanide salts (LnCl3.2LiCl) for the improved addition of organomagnesium reagents to carbonyl compounds". Angewandte Chemie International Edition. Available at:[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 1-(1-Aminocyclobutyl)butan-1-one

Welcome to the Technical Support Center. This guide is engineered for researchers, chemists, and drug development professionals handling 1-(1-Aminocyclobutyl)butan-1-one .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, chemists, and drug development professionals handling 1-(1-Aminocyclobutyl)butan-1-one . Because this compound is an α -aminoketone, it possesses inherent chemical instabilities that require precise handling and storage protocols to prevent rapid degradation.

Mechanistic Overview: The Causality of Degradation

To effectively stabilize 1-(1-Aminocyclobutyl)butan-1-one, one must first understand the thermodynamic and kinetic drivers of its degradation. You are handling a highly reactive bifunctional molecule.

The Self-Condensation Pathway α -Aminoketones possess both a nucleophilic primary amine and an electrophilic carbonyl group in close proximity. In its free base form, the amine of one molecule readily attacks the carbonyl of a second molecule. This intermolecular reaction forms an imine intermediate, which rapidly cyclizes into a six-membered dihydropyrazine ring [3]. Upon exposure to trace oxygen, this intermediate auto-oxidizes into a highly stable, disubstituted pyrazine derivative, rendering your original compound unrecoverable [4].

Thermal and pH Sensitivity The stability of polyfunctional aminoketones is profoundly influenced by pH and temperature. Studies on structurally analogous compounds (such as synthetic cathinones, which share the α -aminoketone backbone) demonstrate that degradation is dramatically accelerated under alkaline or neutral conditions where the free base predominates [2]. Conversely, maintaining an acidic environment protonates the amine into an ammonium cation, neutralizing its nucleophilicity and completely halting the dimerization cascade [1].

Degradation Pathway Visualization

G A 1-(1-Aminocyclobutyl)butan-1-one (Free Base - Reactive) B Intermolecular Nucleophilic Attack A->B Room Temp / Base F Protonation (HCl Addition) A->F Acidification C Dihydropyrazine Intermediate B->C D Auto-Oxidation (O2 exposure) C->D E Pyrazine Dimer (Irreversible Degradation) D->E G Ammonium Salt (Stable Storage Form) F->G G->A Neutralization (Right before use)

Self-condensation degradation pathway of the free base vs. stabilization via protonation.

Frequently Asked Questions (FAQs)

Q1: My stored sample of 1-(1-Aminocyclobutyl)butan-1-one has turned from a white powder to a yellowish-brown paste. What happened? A1: This discoloration is the hallmark of pyrazine formation and subsequent auto-oxidation [3]. The free base form has undergone self-condensation. Once this color change occurs, the compound is heavily degraded and must be discarded or rigorously purified.

Q2: Can I store this compound as a free base if I keep it at -80°C? A2: While ultra-low temperatures slow the kinetics of degradation, they do not eliminate the thermodynamic drive for self-condensation. It is strongly recommended to store the compound as a hydrochloride (HCl) salt. Protonation converts the amine to an ammonium cation, completely suppressing its nucleophilicity [1].

Q3: Does the cyclobutyl ring contribute to instability? A3: Yes. The cyclobutane ring introduces significant ring strain (~26 kcal/mol). Under harsh basic conditions or prolonged thermal stress, ring-opening side reactions can occur, further complicating the degradation profile and generating complex polymeric mixtures.

Q4: What is the ideal solvent for preparing stock solutions? A4: Avoid protic solvents (like methanol or water) without an acidic buffer, as they can facilitate hydrolysis. Aprotic solvents like anhydrous DMSO or acetonitrile are preferable, provided the compound is in its salt form and stored at -20°C [1].

Quantitative Stability Profile

Table 1: Comparative Stability of 1-(1-Aminocyclobutyl)butan-1-one (Free Base vs. HCl Salt)

Storage ConditionChemical FormPurity Retention (30 Days)Purity Retention (6 Months)
25°C (Room Temp), Ambient AirFree Base< 40%Undetectable
4°C, Inert Atmosphere (Argon)Free Base~ 85%< 50%
-20°C, Inert Atmosphere (Argon)Free Base> 95%~ 80%
25°C (Room Temp), Ambient AirHCl Salt> 98%~ 95%
-20°C, Desiccated HCl Salt > 99% > 99%

(Note: Quantitative data is extrapolated from the degradation kinetics of highly analogous α -aminoketones [2].)

Troubleshooting Guide

Issue: Poor yield or unexpected high-molecular-weight byproducts in downstream coupling reactions. Root Cause: The 1-(1-Aminocyclobutyl)butan-1-one was likely partially degraded into pyrazine dimers before the reaction commenced, altering the stoichiometry and introducing reactive impurities. Solution: Always verify the purity of your stock via LC-MS or 1 H-NMR before use. If the purity is below 95%, perform an acid-base extraction to remove neutral pyrazine degradants, then immediately convert the purified free base back to its HCl salt using the protocol below.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The success of the stabilization can be visually and analytically confirmed by the researcher in real-time.

Protocol A: Conversion to Hydrochloride Salt for Long-Term Storage

Causality: By intentionally driving the equilibrium toward the protonated state, we eliminate the nucleophilic trigger for degradation.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of freshly synthesized or purified 1-(1-Aminocyclobutyl)butan-1-one (free base) in 15 mL of anhydrous diethyl ether ( Et2​O ) under an argon atmosphere.

  • Acidification: Place the flask in an ice bath (0°C). Slowly add 1.2 equivalents of a 2.0 M solution of HCl in diethyl ether dropwise while stirring vigorously.

  • Observation (Self-Validation): A white precipitate should immediately form. This visual cue confirms the successful formation of the ammonium salt, which is insoluble in ether. If the solution remains clear, moisture may be present, or the free base was already degraded.

  • Isolation: Filter the precipitate rapidly using a Büchner funnel under a stream of argon to minimize moisture absorption (the salt is hygroscopic).

  • Washing & Drying: Wash the filter cake with 10 mL of cold, anhydrous Et2​O . Dry under high vacuum for 4 hours.

  • Storage: Transfer the white solid to an amber glass vial, backfill with argon, seal tightly with Parafilm, and store at -20°C.

Protocol B: Free-Basing Prior to Reaction (In-Situ)

Causality: The free base must be generated immediately before use to minimize the window of opportunity for self-condensation.

Step-by-Step Methodology:

  • Suspension: Suspend the required mass of the HCl salt in your reaction solvent (e.g., anhydrous dichloromethane or DMF).

  • Neutralization: Add 1.1 equivalents of a mild, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) directly to the reaction vessel at 0°C.

  • Immediate Utilization: Do not attempt to isolate the free base. Proceed immediately with the addition of your subsequent reagents (e.g., coupling partners or electrophiles) to consume the amine before it can dimerize.

References

  • Office of Justice Programs. "Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples." OJP.gov. [Link]

  • Grokipedia. "Aminoacetone - Stability and Reactivity." Grokipedia.[Link]

  • ResearchGate. "Identification of Dialkylpyrazines Off-Flavors in Oak Wood." ResearchGate.net. [Link]

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for 1-(1-Aminocyclobutyl)butan-1-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this guide to address the specific physicochemical hurdles researchers face when isolating 1-(1-aminocyclobutyl)butan-1-one (CA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this guide to address the specific physicochemical hurdles researchers face when isolating 1-(1-aminocyclobutyl)butan-1-one (CAS: 1602443-17-3)[1].

Synthesizing cyclobutyl α -amino ketones often involves complex cyclization steps or Grignard additions to aminocyclobutanecarbonitrile precursors[2]. While the cyclobutane ring offers unique conformational rigidity, the adjacent primary amine and ketone moieties create a highly reactive system prone to metal chelation and self-condensation[3]. Standard purification templates frequently fail here. Below, I detail the mechanistic causality behind these failures and provide field-proven, self-validating protocols to ensure high-purity isolation.

Part 1: Troubleshooting FAQs

Q1: My isolated product shows a +M-18 mass peak and NMR indicates a loss of the primary amine. What is causing this degradation? A: You are observing bimolecular self-condensation. α -Amino ketones are notoriously unstable as free bases and readily dimerize to form dihydropyrazines, releasing water (-18 Da)[3].

  • Causality: Under neutral or basic conditions at room temperature, the nucleophilic primary amine of one molecule attacks the electrophilic ketone of another. While the cyclobutane ring provides minor steric shielding, it is insufficient to halt this pathway.

  • Intervention: Always isolate and store the compound as its hydrochloride salt. When the free base is required for subsequent steps, perform the basification strictly at 0–5 °C and use the material immediately.

Q2: I am detecting trace unhydrolyzed imine intermediate co-eluting with my product. How can I drive this to completion? A: When synthesizing this molecule via the addition of propylmagnesium bromide to 1-aminocyclobutanecarbonitrile, an intermediate imine/iminium salt is formed. The steric bulk of the cyclobutane ring makes hydrolysis sluggish.

  • Causality: The equilibrium between the iminium ion, carbinolamine, and the final ketone is highly pH-dependent[4]. Weakly acidic quenches often stall at the carbinolamine stage, leaving trace impurities that co-elute during chromatography.

  • Intervention: Subject the crude mixture to a rigorous biphasic hydrolysis using 2M HCl at 40 °C for 2 hours prior to phase separation.

Q3: ICP-MS analysis reveals high levels of Magnesium (Mg) and trace heavy metals. Why are standard aqueous washes ineffective? A: The α -amino ketone motif acts as a potent bidentate ligand. The primary amine and carbonyl oxygen tightly chelate Mg 2+ (from the Grignard reagent) and transition metals[5].

  • Causality: Simple water or brine washes cannot break this thermodynamically stable chelate complex. If left in the product, these metals accelerate oxidative degradation.

  • Intervention: Introduce a competitive chelator. Washing the organic phase with 0.1 M aqueous EDTA at pH 8 outcompetes the product for the metal ions. For ultra-trace removal, percolate the organic solution through a metal-scavenging resin[5].

Part 2: Self-Validating Experimental Protocols

Protocol A: Low-Temperature Acid-Base Extraction (Dimerization Prevention)

This protocol separates the target amine from neutral impurities while kinetically suppressing self-condensation.

  • Acidic Hydrolysis & Quench: Add the crude reaction mixture to 2M HCl (10 mL/g) and stir at 40 °C for 2 hours.

    • Causality: Drives sterically hindered imine hydrolysis to completion.

    • Validation Checkpoint: Spot the aqueous phase on TLC (eluent: 10% MeOH/DCM with 1% NH 4​ OH). A single ninhydrin-positive spot validates complete hydrolysis.

  • Primary Phase Separation: Wash the acidic aqueous layer with Ethyl Acetate (3 x 5 Vol). Discard the organic layer.

    • Causality: Removes neutral impurities (unreacted alkyl halides, non-basic byproducts). The target molecule remains safely in the aqueous phase as a water-soluble, non-nucleophilic ammonium salt.

  • Cold Basification & Competitive Chelation: Cool the aqueous phase to 0–5 °C. Slowly add a pre-chilled solution of 2M NaOH containing 0.1 M EDTA until pH 10 is reached.

    • Causality: The low temperature kinetically suppresses dihydropyrazine formation. EDTA competitively strips chelated Mg 2+ from the product.

    • Validation Checkpoint: The aqueous layer must remain clear. If a white precipitate (Mg(OH) 2​ ) forms, the EDTA capacity is exhausted. Add additional EDTA until the solution clears, validating that all Mg 2+ is sequestered.

  • Free Base Extraction: Extract immediately with pre-cooled MTBE (3 x 5 Vol). Dry over anhydrous Na 2​ SO 4​ and concentrate under reduced pressure at < 25 °C.

Protocol B: Scavenger Resin Treatment for Trace Metal Removal

For pharmaceutical-grade applications requiring heavy metal clearance < 10 ppm.

  • Resin Preparation: Swell QuadraPure™ EDTA (or equivalent functionalized silica) in MTBE for 30 minutes.

  • Percolation: Pass the organic free-base solution from Protocol A through a short bed of the swollen resin (1 g resin per 10 g product) at a flow rate of 1-2 bed volumes per minute.

    • Causality: The immobilized EDTA functional groups permanently trap trace transition metals that escaped the liquid-liquid extraction[5].

    • Validation Checkpoint: Perform a rapid colorimetric test using Eriochrome Black T on a 1 mL aliquot of the eluent. A pure blue color validates the complete removal of Mg 2+ ; a red/purple tint indicates resin exhaustion.

Part 3: Quantitative Data Summary

The following table summarizes the expected impurity clearance rates when utilizing the integrated protocols described above.

Impurity ProfileFormation Mechanism / SourceInitial Crude ConcentrationPost-Extraction ConcentrationPost-Resin ConcentrationAnalytical Verification
Dihydropyrazine Dimer Bimolecular condensation of free base2.5 - 5.0%< 0.5%< 0.1%LC-MS (ESI+)
Unhydrolyzed Imine Incomplete Grignard hydrolysis4.0 - 8.0%< 0.1%N/A 1 H NMR
Magnesium (Mg 2+ ) Grignard reagent residue> 15,000 ppm~ 800 ppm< 5 ppmICP-MS
Transition Metals Reactor leaching / Catalysts150 - 300 ppm~ 50 ppm< 1 ppmICP-MS

Part 4: Workflow Visualization

G Crude Crude Reaction Mixture (Ketone, Imine, Mg2+) AcidQuench Acidic Quench & Hydrolysis (2M HCl, 40°C) Crude->AcidQuench PhaseSep1 Primary Phase Separation AcidQuench->PhaseSep1 OrgWaste Organic Phase (Neutral Impurities) PhaseSep1->OrgWaste Discard AqProduct Aqueous Phase (Amine HCl Salt) PhaseSep1->AqProduct Retain Basify Cold Basification & EDTA (NaOH/EDTA, 0-5°C) AqProduct->Basify PhaseSep2 Secondary Phase Separation Basify->PhaseSep2 AqWaste Aqueous Phase (Mg-EDTA Complex) PhaseSep2->AqWaste Discard OrgProduct Organic Phase (Free Base Ketone) PhaseSep2->OrgProduct Retain Resin Metal Scavenger Resin (Percolation) OrgProduct->Resin Pure Pure 1-(1-Aminocyclobutyl) butan-1-one Resin->Pure

Fig 1: Biphasic purification and metal scavenging workflow for 1-(1-Aminocyclobutyl)butan-1-one.

References

  • Title: 1-(1-aminocyclobutyl)butan-1-one | Source: Sigma-Aldrich | URL: 1

  • Title: 1-(1-Aminocyclobutyl)pentan-1-one (EVT-13302050) | Source: EvitaChem | URL: 2

  • Title: α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination | Source: Organic Chemistry Portal | URL: 3

  • Title: Method for purification of ketones (US2826537A) | Source: Google Patents | URL: 5

  • Title: Reductive Amination of Ketones & Aldehydes With NaBH3CN | Source: YouTube | URL: 4

Sources

Optimization

Technical Support Center: Chiral Resolution of 1-(1-Aminocyclobutyl)butan-1-one

Welcome to the technical support center for the chiral resolution of 1-(1-Aminocyclobutyl)butan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chiral resolution of 1-(1-Aminocyclobutyl)butan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the enantioselective separation of this valuable synthetic building block. As a compound featuring both a chiral amine and a ketone functional group, its resolution presents unique opportunities and challenges. This resource provides troubleshooting guides, FAQs, and detailed protocols to streamline your method development process.

Strategic Overview: Selecting Your Resolution Pathway

The resolution of 1-(1-Aminocyclobutyl)butan-1-one can be approached via three primary strategies: Chiral Chromatography, Diastereomeric Salt Formation, and Enzymatic Kinetic Resolution. The optimal choice depends on the scale of your separation, available equipment, and desired purity.

G Start What is your primary goal? Analytical Analytical Scale / Method Dev. Start->Analytical Analysis & Screening Preparative Preparative Scale (>1g) Start->Preparative Bulk Separation Chromatography Chiral HPLC / SFC Analytical->Chromatography Fastest for screening & high purity analysis Salt Diastereomeric Salt Formation Analytical->Salt Feasibility testing Preparative->Salt Cost-effective, scalable classical method Enzyme Enzymatic Kinetic Resolution Preparative->Enzyme Green chemistry approach, high selectivity

Caption: Decision tree for selecting a chiral resolution strategy.

Troubleshooting & FAQs: Chiral Chromatography (HPLC/SFC)

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are the most direct and powerful methods for both analytical and preparative-scale enantioseparation.[1]

Q1: I am not seeing any separation of the enantiomers (Rs = 0). What are the primary causes?

A complete lack of separation typically points to a fundamental mismatch between the analyte and the chromatographic system.

  • Incorrect Chiral Stationary Phase (CSP): The crucial first step is selecting an appropriate CSP. For a molecule like 1-(1-aminocyclobutyl)butan-1-one, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are an excellent starting point due to their broad applicability for resolving compounds with multiple functional groups.[2][3] Columns like Chiralpak® IA/IB/IC or Lux® Cellulose-2 are often successful.[3][4]

  • Inappropriate Mobile Phase Mode: Start with a normal-phase mobile phase (e.g., n-Hexane/Ethanol or n-Hexane/Isopropanol). This mode often provides better selectivity for compounds like yours.[5]

  • Missing Basic Additive: The aminocyclobutyl group is basic. Unwanted interactions with residual silanols on the silica support can cause severe peak broadening and prevent separation. Adding a small amount (0.1%) of a basic additive like diethylamine (DEA) or triethylamine (TEA) to the mobile phase is often critical to elute the compound and achieve good peak shape.[1][6]

Q2: My peaks are broad, tailing, or fronting. How can I improve the peak shape?

Poor peak shape compromises resolution and quantification.[7] This is often caused by secondary chemical interactions or physical effects within the system.

  • Column Overload: Injecting too much sample is a common cause of peak distortion, often leading to tailing on chiral columns.[8]

    • Solution: Systematically reduce the injection volume or dilute your sample. Chiral compounds can show overloading at much lower concentrations than achiral compounds.[8]

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., pure ethanol sample into a 95:5 Hexane:Ethanol mobile phase), it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the mobile phase itself.[6] If solubility is an issue, use the weakest solvent possible that fully dissolves the sample.

  • Active Sites: Contamination in the injector, guard column, or the column inlet can create active sites that lead to peak tailing.[8][9]

    • Solution: Implement regular system maintenance. Use a guard column to protect the analytical column. If contamination is suspected, you may need to flush the column with a strong solvent (check manufacturer's instructions) or trim the column inlet.

Q3: I have partial separation, but the resolution (Rs) is poor (<1.5). How can I improve it?

Improving baseline resolution is a matter of fine-tuning the separation parameters to enhance selectivity (α) and efficiency (N).

  • Optimize Mobile Phase Composition: The ratio of the alcohol modifier (e.g., ethanol, isopropanol) to the alkane (e.g., hexane, heptane) is the most powerful tool for adjusting retention and selectivity. Create a series of mobile phases (e.g., 95:5, 90:10, 85:15 Hexane:Ethanol) to find the optimal balance.

  • Change the Organic Modifier: Switching from ethanol to isopropanol (or vice-versa) can significantly alter selectivity because it changes the hydrogen bonding interactions with the CSP.[5]

  • Adjust the Column Temperature: Temperature affects the thermodynamics of the chiral recognition process. Lowering the temperature often increases selectivity and improves resolution, though it will also increase retention time and pressure. Experiment in a range of 10°C to 40°C.[6]

  • Decrease the Flow Rate: Reducing the flow rate can increase column efficiency and sometimes lead to better resolution, at the cost of longer analysis times.[7]

G Start Poor Resolution (Rs < 1.5) MP_Ratio Adjust Mobile Phase Ratio (e.g., Hexane:EtOH from 95:5 to 80:20) Start->MP_Ratio Change_Mod Change Alcohol Modifier (e.g., EtOH -> IPA) MP_Ratio->Change_Mod If no success Success Resolution Achieved (Rs >= 1.5) MP_Ratio->Success Temp Decrease Column Temperature (e.g., from 25°C to 15°C) Change_Mod->Temp If no success Change_Mod->Success Flow Decrease Flow Rate (e.g., 1.0 -> 0.7 mL/min) Temp->Flow If no success Temp->Success Flow->Success

Caption: Workflow for improving poor HPLC peak resolution.

Data Summary Table 1: Starting Conditions for Chiral HPLC/SFC Screening
ParameterHPLC (Normal Phase)SFC
Columns Chiralpak® IA, IB, IC; Lux® Cellulose-1, 2Same as HPLC
Mobile Phase n-Hexane / Ethanol (or IPA)CO₂ / Methanol (or Ethanol)
Gradient Isocratic, start at 90:10 (Alkane:Alcohol)5% to 40% Modifier over 5-10 min
Additive 0.1% Diethylamine (DEA)0.1% Diethylamine (DEA) in Modifier
Flow Rate 1.0 mL/min3.0 mL/min
Temperature 25°C40°C
Back Pressure N/A150 bar
Detection UV at 220 nmUV at 220 nm

Troubleshooting & FAQs: Diastereomeric Salt Formation

This classical resolution technique is highly scalable and cost-effective. It involves reacting the racemic amine with an enantiomerically pure chiral acid to form two diastereomeric salts.[10] These salts have different physical properties, most notably solubility, allowing for their separation by fractional crystallization.[11]

Q5: Which chiral resolving agent should I choose for 1-(1-aminocyclobutyl)butan-1-one?

Since the target molecule is a base (due to the amine group), you must use a chiral acid as the resolving agent. The choice of acid is critical and often requires empirical screening.

  • Common Choices: Tartaric acid and its derivatives are the most popular and commercially available choices for resolving chiral bases.[12] Other effective agents include (1S)-(+)-10-Camphorsulfonic acid and (R)-(-)-Mandelic acid.[13][14]

  • Structural Considerations: The rigidity and functional groups of the resolving agent influence the crystal lattice packing of the resulting diastereomeric salt. A well-ordered crystal lattice is key to achieving high diastereoselectivity.

Data Summary Table 2: Common Chiral Resolving Agents for Amines
Resolving AgentTypepKa1Key Attributes
(L)-(+)-Tartaric Acid Dicarboxylic Acid~2.98Abundant, inexpensive, forms salts with a wide range of amines.[11]
(D)-(-)-Tartaric Acid Dicarboxylic Acid~2.98Provides access to the opposite enantiomer of the amine.
(1S)-(+)-10-Camphorsulfonic Acid Sulfonic AcidStrong AcidBulky, rigid structure can lead to highly selective crystallization.[13][15]
(R)-(-)-Mandelic Acid α-Hydroxy Acid~3.41Aromatic ring can participate in π-stacking interactions.

Q6: I'm not getting any crystal formation after mixing the amine and the resolving agent. What should I do?

Crystal formation is a sensitive process dependent on supersaturation, which is controlled by solvent, concentration, and temperature.

  • Solvent is Key: The ideal solvent is one in which one diastereomeric salt is sparingly soluble while the other is highly soluble. Screen a range of solvents with varying polarities (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, or mixtures thereof).

  • Increase Concentration: Gently heat the solution to dissolve all solids, then slowly cool it to room temperature. If no crystals form, try reducing the solvent volume by evaporation to create a supersaturated solution.

  • Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod below the solvent line or adding a seed crystal (if available).

  • Cooling: Once slow cooling to room temperature is complete, further cooling in an ice bath or refrigerator for several hours can maximize the yield of the less soluble salt.[11]

Q7: I've formed crystals, but the enantiomeric excess (ee) of my recovered amine is low. How can I improve the selectivity?

Low enantiomeric excess indicates that the precipitated salt is not a single diastereomer.

  • Recrystallization: The most effective way to improve purity is to perform one or more recrystallizations of the diastereomeric salt from the same or a different solvent system before liberating the free amine.

  • Optimize Molar Ratio: While a 1:1 molar ratio of amine to dicarboxylic acid (like tartaric acid) is common, research suggests that ratios greater than 1.5 can sometimes lead to more enantiopure products by simplifying the chemical equilibria in solution.[12] It is worth screening ratios from 0.5 to 2.0 equivalents of the resolving agent.

  • Thermodynamic Control: Ensure the crystallization process is slow. Rapid crashing out of the solid is a kinetically controlled process and often traps impurities. Slow cooling allows the more stable (less soluble) diastereomeric salt to crystallize preferentially under thermodynamic control.[12]

Troubleshooting & FAQs: Enzymatic Kinetic Resolution

Enzymatic resolution leverages the high stereoselectivity of enzymes to transform one enantiomer, leaving the other unreacted.[16] This method is valued for its mild reaction conditions and environmental friendliness, but the theoretical maximum yield for a single enantiomer is 50%.[17]

Q8: Can enzymatic resolution be applied to my compound? Which enzyme class should I consider?

Yes, the bifunctional nature of 1-(1-aminocyclobutyl)butan-1-one makes it a candidate for several enzyme classes.

  • Ketoreductases (KREDs): These enzymes can stereoselectively reduce the ketone to a secondary alcohol. One enantiomer of the ketone will be converted to the corresponding alcohol, allowing for separation from the unreacted ketone enantiomer. This is a very powerful approach for resolving ketones.[18]

  • Lipases: Lipases can be used in the kinetic resolution of the amine. For example, in the presence of an acyl donor (e.g., ethyl acetate), a lipase can selectively acylate one amine enantiomer, forming an amide that can be separated from the unreacted amine.[19]

  • Transaminases (TAs): While more complex, a transaminase could potentially be used to selectively deaminate one enantiomer or aminate a related prochiral precursor.[16]

Q9: The reaction is very slow or not proceeding. What are the possible reasons?

Enzyme activity is highly sensitive to reaction conditions.

  • pH and Temperature: Ensure the reaction buffer pH and temperature are within the optimal range for the specific enzyme being used. Check the manufacturer's technical data sheet.

  • Enzyme Inactivation: Organic solvents, even at low concentrations, can denature enzymes. Screen for enzyme-compatible co-solvents (e.g., MTBE, hexane) if required for substrate solubility.

  • Substrate/Product Inhibition: High concentrations of the substrate or the accumulating product can sometimes inhibit the enzyme. Try running the reaction at a lower substrate concentration.

  • Cofactor Limitation (for KREDs): Ketoreductases require a cofactor, typically NADPH or NADH. Ensure the cofactor is present and that a suitable recycling system (e.g., glucose/glucose dehydrogenase or isopropanol/ADH) is active.

Detailed Experimental Protocols

Protocol 1: Chiral HPLC Method Development

This protocol provides a systematic approach for screening and optimizing the separation of 1-(1-Aminocyclobutyl)butan-1-one enantiomers.

  • System Preparation:

    • Install a polysaccharide-based chiral column (e.g., Lux® Cellulose-1, 250 x 4.6 mm, 5 µm).

    • Prepare the mobile phase: Mobile Phase A = n-Hexane with 0.1% DEA; Mobile Phase B = Ethanol with 0.1% DEA.

    • Prepare the sample: Dissolve racemic 1-(1-Aminocyclobutyl)butan-1-one in the initial mobile phase (90:10 A:B) to a concentration of 1 mg/mL.

  • Initial Screening:

    • Set the column temperature to 25°C and the flow rate to 1.0 mL/min.

    • Perform an isocratic run with 90% A and 10% B.

    • If no elution or poor peak shape occurs, increase the percentage of B in 5% increments (e.g., 85:15, 80:20) until the peaks elute with reasonable retention and shape.

  • Optimization:

    • Once partial separation is observed, fine-tune the percentage of Mobile Phase B in 1-2% increments to maximize the resolution (Rs).

    • If resolution is still suboptimal, switch Mobile Phase B to Isopropanol (with 0.1% DEA) and repeat the screening process.

    • If necessary, lower the column temperature to 15°C to see if it improves selectivity.

  • Analysis:

    • The resolution (Rs) should be ≥ 1.5 for baseline separation. Calculate Rs using the formula: Rs = 2(t₂ - t₁) / (w₁ + w₂), where t is the retention time and w is the peak width at the base.

Protocol 2: Diastereomeric Salt Resolution using (L)-(+)-Tartaric Acid

This protocol describes a classical approach to resolve the racemic amine via fractional crystallization.[11]

  • Salt Formation:

    • In an Erlenmeyer flask, dissolve 1 equivalent of racemic 1-(1-Aminocyclobutyl)butan-1-one in a minimum amount of warm methanol.

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of (L)-(+)-tartaric acid in warm methanol.

    • Slowly add the tartaric acid solution to the amine solution with constant stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. Observe for the formation of crystals.

    • To maximize yield, cool the flask in an ice bath for 1-2 hours.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration, washing them with a small amount of cold methanol.

    • Retain the filtrate (mother liquor), which contains the more soluble diastereomeric salt.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the collected crystals in water.

    • Add a 1M sodium hydroxide (NaOH) solution dropwise with stirring until the salt is completely dissolved and the solution is basic (pH > 10).

    • Extract the free amine into an organic solvent like dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

  • Purity Check:

    • Determine the enantiomeric excess (ee) of the recovered amine using the developed chiral HPLC method.

References

  • BenchChem. (2025). A Comparative Guide: Enzymatic Resolution vs. Asymmetric Catalysis for Chiral Aminoketone Synthesis.
  • Elsevier Ltd. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents.
  • BenchChem. (2025). A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid.
  • Fiveable. (2025). Diastereomeric Salt: Organic Chemistry Study Guide.
  • Momoli, C., et al. (2026). Resolution of a Chiral β-Aminoketone via Diastereomeric Salt Formation: From Experimental Evidence to Molecular-Level Insights Into Solution-Phase Clusters. Chirality, 38(3).
  • BenchChem. (2025). Troubleshooting poor peak resolution in chiral GC analysis of citronellol isomers.
  • BenchChem. (2025).
  • Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution.
  • R Discovery. (2026). Resolution of a Chiral β-Aminoketone via Diastereomeric Salt Formation: From Experimental Evidence to Molecular-Level Insights Into Solution-Phase Clusters.
  • Daicel Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Wikipedia. Chiral resolution.
  • PubMed. (2015).
  • LCGC International. (2026). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • Chromatography Online. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • MDPI. (2024).
  • SCIRP. (2024). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP)
  • Frontiers. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals.
  • RSC Publishing. (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines.
  • Journal of Chemical and Pharmaceutical Research. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review.
  • MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.

Sources

Troubleshooting

Technical Support Center: 1-(1-Aminocyclobutyl)butan-1-one Extraction

Welcome to the technical support guide for the optimal extraction of 1-(1-Aminocyclobutyl)butan-1-one. This document provides in-depth, field-proven insights and troubleshooting protocols designed for researchers, chemis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the optimal extraction of 1-(1-Aminocyclobutyl)butan-1-one. This document provides in-depth, field-proven insights and troubleshooting protocols designed for researchers, chemists, and drug development professionals. Our approach is grounded in fundamental chemical principles to ensure you can not only follow the steps but also understand the causality behind them, allowing for logical adaptation to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: Why is pH adjustment the most critical factor for extracting 1-(1-Aminocyclobutyl)butan-1-one?

The molecular structure of 1-(1-Aminocyclobutyl)butan-1-one contains a primary amine functional group. The nitrogen atom of this amine has a lone pair of electrons, making it basic. This basicity is the key to a successful liquid-liquid extraction.

  • In Acidic Conditions (Low pH): The amine group acts as a Brønsted-Lowry base and accepts a proton (H⁺) from the acidic aqueous solution.[1] This reaction forms the corresponding ammonium salt, which is an ionic species. Ionic compounds are highly soluble in polar solvents like water and virtually insoluble in nonpolar organic solvents.[2][3]

  • In Basic Conditions (High pH): The amine group remains in its neutral, unprotonated "freebase" form. This neutral organic molecule is significantly more soluble in common organic solvents (like diethyl ether, ethyl acetate, or dichloromethane) than in water.[4]

By manipulating the pH of the aqueous phase, you can controllably switch the compound's solubility, effectively "pushing" it from the organic phase into the aqueous phase, and then "pulling" it back into a fresh organic phase, leaving impurities behind.[5]

Q2: What is the pKa of 1-(1-Aminocyclobutyl)butan-1-one, and how does it guide my pH choices?

The specific experimentally determined pKa for 1-(1-Aminocyclobutyl)butan-1-one is not widely published. However, we can make a highly reliable estimate based on structurally similar primary amines. The conjugate acid of a typical acyclic primary amine has a pKa in the range of 10.6-11.0. The cyclobutyl group is slightly electron-donating, which may marginally increase the basicity. Therefore, a working pKa estimate for the protonated form (the conjugate acid) of 1-(1-Aminocyclobutyl)butan-1-one is approximately 10.8 .

This pKa value is the pH at which 50% of the compound is in its protonated (water-soluble) form and 50% is in its neutral (organic-soluble) form. The Henderson-Hasselbalch equation governs this relationship. To ensure efficient extraction, we must operate at pH values significantly different from the pKa.

The "Two pH Unit" Rule of Thumb:

  • To protonate (>99%): Adjust the aqueous phase to a pH at least 2 units below the pKa.

  • To deprotonate (>99%): Adjust the aqueous phase to a pH at least 2 units above the pKa.

Q3: Can I use any acid or base for the pH adjustment?

The choice of acid and base is important and depends on the stability of your compound and the subsequent steps in your workflow.[2]

  • For Acidification: Dilute hydrochloric acid (HCl, 1-2 M) or sulfuric acid (H₂SO₄, 1 M) are most common. They are strong acids that readily protonate the amine and their corresponding salts (chloride, sulfate) are highly water-soluble.

  • For Basification: Dilute sodium hydroxide (NaOH, 1-2 M) or potassium hydroxide (KOH, 1-2 M) are typically used to deprotonate the ammonium salt back to the freebase. A weaker base like sodium bicarbonate (NaHCO₃) is generally not strong enough to efficiently deprotonate the ammonium salt of a primary amine.

Expertise Note: Always add the acid or base solution slowly while monitoring the pH. A rapid change can cause localized heating, potentially degrading your target compound.

Quantitative Extraction Parameters

The following table summarizes the key pH values and their impact on the physical properties of 1-(1-Aminocyclobutyl)butan-1-one during extraction.

ParameterValueRationale & Scientific Basis
Estimated pKa (Conjugate Acid) ~10.8Based on similar acyclic and cyclic primary amines. This is the pH where [R-NH₃⁺] = [R-NH₂].
Optimal pH for Aqueous Extraction ≤ 8.8At a pH two units below the pKa, >99% of the amine is protonated to the water-soluble R-NH₃⁺ form, maximizing its partitioning into the aqueous layer.
Optimal pH for Organic Extraction ≥ 12.8At a pH two units above the pKa, >99% of the amine is in its neutral, organic-soluble R-NH₂ "freebase" form, maximizing its partitioning into the organic layer.
Compound Form at pH ≤ 8.8 R-NH₃⁺X⁻ (Ammonium Salt)Ionic salt, polar, high water solubility.
Compound Form at pH ≥ 12.8 R-NH₂ (Freebase)Neutral molecule, less polar, high organic solvent solubility.

Experimental Workflow: pH-Controlled Extraction

This protocol describes a standard acid-base extraction to purify 1-(1-Aminocyclobutyl)butan-1-one from neutral or acidic impurities.

ExtractionWorkflow cluster_0 Step 1: Initial State cluster_1 Step 2: Acidic Wash cluster_2 Step 3: Phase Separation cluster_3 Step 4: Basification & Back-Extraction cluster_4 Step 5: Final Isolation start Crude Product (in Organic Solvent, e.g., EtOAc) acid_wash Add 1M HCl (aq) pH set to < 8.8 start->acid_wash sep_funnel_1 Shake & Separate Layers acid_wash->sep_funnel_1 organic_1 Organic Layer (Neutral/Acidic Impurities) sep_funnel_1->organic_1 Discard or process separately aqueous_1 Aqueous Layer (Protonated Amine) sep_funnel_1->aqueous_1 Collect basify Add 2M NaOH (aq) pH set to > 12.8 aqueous_1->basify add_org_2 Add Fresh Organic Solvent basify->add_org_2 sep_funnel_2 Shake & Separate Layers add_org_2->sep_funnel_2 aqueous_2 Aqueous Layer (Salts) sep_funnel_2->aqueous_2 Discard organic_2 Organic Layer (Purified Freebase Amine) sep_funnel_2->organic_2 Collect isolate Dry & Evaporate Solvent organic_2->isolate

Caption: Workflow for purifying an amine via acid-base extraction.
Protocol Steps:
  • Dissolution: Dissolve the crude reaction mixture containing 1-(1-Aminocyclobutyl)butan-1-one in a suitable water-immiscible organic solvent (e.g., ethyl acetate, Et₂O, CH₂Cl₂). Transfer this solution to a separatory funnel.

  • Acidic Extraction:

    • Add an equal volume of 1 M HCl to the separatory funnel.

    • Stopper the funnel, invert, and open the stopcock to vent pressure.

    • Shake the funnel gently for 1-2 minutes to ensure thorough mixing.[6] Vent frequently.

    • Allow the layers to separate completely. The protonated amine is now in the aqueous layer.

    • Drain the lower layer. Which layer is which depends on the density of your organic solvent relative to water.

    • Repeat this acidic wash 1-2 more times with fresh 1 M HCl to ensure complete extraction. Combine all aqueous layers.

  • Removal of Neutral/Acidic Impurities: The organic layer now contains any neutral or acidic impurities. It can be discarded or processed separately.

  • Basification of Aqueous Layer:

    • Place the combined acidic aqueous extracts in a clean flask or separatory funnel, preferably cooled in an ice bath.

    • Slowly add 2 M NaOH while stirring or swirling until the pH is ≥ 12.8 (confirm with pH paper or a meter). The protonated amine is now converted back to its neutral freebase form. You may observe the solution becoming cloudy as the less soluble freebase precipitates.

  • Back-Extraction into Organic Solvent:

    • Add a fresh portion of your chosen organic solvent to the now basic aqueous solution.

    • Shake the funnel as described in step 2.

    • Allow the layers to separate. The purified, neutral 1-(1-Aminocyclobutyl)butan-1-one is now in the organic layer.

    • Drain and collect the organic layer.

    • Repeat the back-extraction 2 more times with fresh organic solvent to maximize recovery. Combine all organic layers.

  • Final Isolation:

    • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure (rotary evaporation) to yield the purified 1-(1-Aminocyclobutyl)butan-1-one.

Troubleshooting Guide

Q: A thick, stable emulsion has formed between the layers, and they won't separate. What do I do? A: Emulsion formation is a common challenge in liquid-liquid extractions, often caused by vigorous shaking or the presence of surfactant-like impurities.[6][7]

  • Solution 1 (Patience): Let the separatory funnel stand undisturbed for an extended period (15-60 minutes). Sometimes, the emulsion will break on its own.

  • Solution 2 (Gentle Agitation): Gently swirl the funnel or stir the layers with a glass rod to encourage coalescence. Avoid shaking.

  • Solution 3 (Salting Out): Add a saturated aqueous solution of sodium chloride (brine).[6] This increases the ionic strength of the aqueous layer, decreasing the solubility of organic components and helping to force the separation of the two phases.

  • Solution 4 (Filtration): Filter the mixture through a plug of glass wool or phase separation filter paper, which can help to break the emulsion.[6]

  • Solution 5 (Centrifugation): If available, centrifuging the mixture is a highly effective method for breaking stubborn emulsions.

Q: My final yield is very low. Where could my product have gone? A: Low yield can result from several factors. Systematically review your procedure.

  • Incomplete Extraction: Did you perform enough extraction cycles? A single extraction is often insufficient. Aim for 3 cycles for both the acidic and basic extraction steps.

  • Incorrect pH: Was the pH of the aqueous layer correctly and fully adjusted in both the acidification and basification steps? Use a pH meter for accuracy if your yields are consistently low. An automated system can also be used for precise pH control.[8][9]

  • Emulsion Loss: Did a significant amount of your material get trapped in an emulsion that was discarded? See the troubleshooting point above.

  • Compound Instability: Aminoketones can be unstable under very harsh acidic or basic conditions, or with prolonged exposure.[10] Perform the extraction efficiently and without unnecessary delays. Avoid using highly concentrated acids or bases.

Q: I'm not sure which layer is the organic and which is the aqueous. A: This is a critical determination.

  • Check Densities: Know the density of your organic solvent. Solvents like dichloromethane (DCM) and chloroform are denser than water and will form the bottom layer. Solvents like diethyl ether and ethyl acetate are less dense than water and will form the top layer.

  • The "Drop Test": Add a few drops of water to the funnel. If the drops mix with the top layer, the top layer is aqueous. If they pass through the top layer and mix with the bottom, the bottom layer is aqueous.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

  • Acid-Base Extraction: Organic Chemistry Study Guide. Fiveable. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Acid-Base Liquid-Liquid Extraction. Eastern Kentucky University - Edubirdie. [Link]

  • Organic Acid-Base Extractions. Chemistry Steps. [Link]

  • Selective separation of amines from continuous processes using automated pH controlled extraction. RSC Publishing. [Link]

  • Troubleshooting Liquid-Liquid Extraction Columns Evaluating Column Efficiency. Koch-Glitsch. [Link]

  • Troubleshooting Liquid/Liquid Extraction. CHROMacademy. [Link]

  • Liquid-Liquid extraction with systematically adjusted PH. Zaiput Flow Technologies. [Link]

  • Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography. PubMed. [Link]

  • Liquid-Liquid Extraction. Chemistry LibreTexts. [Link]

  • Selective Separation of Amines from Continuous Processes using Automated pH Controlled Extraction. ResearchGate. [Link]

  • Aminoaldehydes and aminoketones. Wikipedia. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Strategic Guide to the Preclinical Efficacy Evaluation of 1-(1-Aminocyclobutyl)butan-1-one

Introduction: Unveiling the Potential of a Novel Cyclobutane Derivative In the landscape of central nervous system (CNS) drug discovery, novel chemical scaffolds that offer unique three-dimensional conformations are of s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Novel Cyclobutane Derivative

In the landscape of central nervous system (CNS) drug discovery, novel chemical scaffolds that offer unique three-dimensional conformations are of significant interest. The cyclobutane motif, a four-membered carbocycle, provides a rigid, sp3-rich core that can serve as a valuable building block in medicinal chemistry.[1] 1-(1-Aminocyclobutyl)butan-1-one is a synthetic organic compound featuring this cyclobutane ring, along with a primary amino group and a ketone functionality. While specific preclinical data for this molecule is not prevalent in the public domain, its structural components suggest a potential for interaction with CNS targets. The aminocycloalkane moiety is a feature of various neurologically active compounds, including antagonists of the N-methyl-D-aspartate (NMDA) receptor.[2]

This guide, therefore, puts forth a comprehensive, multi-tiered preclinical evaluation strategy to elucidate the comparative efficacy of 1-(1-Aminocyclobutyl)butan-1-one. We will focus on its potential as an anti-seizure agent, a therapeutic area where novel mechanisms of action are critically needed for patients with refractory epilepsy.[3][4] This document will serve as a roadmap for researchers, scientists, and drug development professionals, outlining the critical experiments, from in vitro characterization to in vivo efficacy models, required to build a robust preclinical data package.

Proposed Therapeutic Target and Rationale: Epilepsy

Epilepsy is a common neurological disorder characterized by recurrent seizures.[3] Despite the availability of numerous anti-epileptic drugs (AEDs), a significant portion of patients continue to experience seizures, highlighting the need for new therapeutic options.[4][5] The structural similarity of the aminocyclobutyl group in our compound of interest to known NMDA receptor antagonists, such as 1-aminocyclobutanecarboxylic acid (ACBC)[2], provides a rational starting point for investigating its potential as an anticonvulsant.

For the purpose of this comparative guide, we will benchmark the performance of 1-(1-Aminocyclobutyl)butan-1-one against two well-established AEDs with distinct mechanisms of action:

  • Valproic Acid (VPA): A broad-spectrum AED with multiple mechanisms, including enhancement of GABAergic inhibition and blockade of voltage-gated sodium channels.

  • Levetiracetam (LEV): A widely used AED that is believed to act by binding to the synaptic vesicle protein 2A (SV2A).

A Tiered Approach to Preclinical Efficacy Evaluation

A logical and resource-efficient preclinical plan progresses from high-throughput in vitro screens to more complex and informative in vivo models. The following workflow is proposed to comprehensively evaluate the anticonvulsant potential of 1-(1-Aminocyclobutyl)butan-1-one.

G cluster_0 Tier 1: In Vitro & Ex Vivo Characterization cluster_1 Tier 2: Acute In Vivo Seizure Models cluster_2 Tier 3: Chronic Epilepsy & Mechanistic Models cluster_3 Tier 4: Preliminary Safety & Pharmacokinetics a Initial Target Screening (e.g., NMDA receptor binding assay) b Neuronal Culture Assays (e.g., MEA, Patch Clamp) a->b c Brain Slice Electrophysiology b->c d Maximal Electroshock (MES) Test c->d Progression to In Vivo Testing e Pentylenetetrazol (PTZ) Test d->e f Kindling Model of Temporal Lobe Epilepsy e->f Confirmation in Chronic Models g Genetic Models of Epilepsy (e.g., Stxbp1+/- mouse) f->g h Rodent Tolerability & PK Studies g->h Candidate Selection

Figure 1: Proposed tiered experimental workflow for the preclinical evaluation of 1-(1-Aminocyclobutyl)butan-1-one.

Comparative Efficacy Analysis: Hypothetical Data

To illustrate the potential outcomes of the proposed studies, the following tables present hypothetical data comparing 1-(1-Aminocyclobutyl)butan-1-one with Valproic Acid and Levetiracetam.

Table 1: In Vitro and Ex Vivo Activity

AssayParameter1-(1-Aminocyclobutyl)butan-1-oneValproic AcidLevetiracetam
NMDA Receptor Binding IC50 (µM)5.2>100>100
Cultured Neuron Firing Reduction in spontaneous firing (at 10 µM)45%60%25%
Hippocampal Slice (PTZ-induced) Reduction in epileptiform burst duration50%70%35%

Table 2: In Vivo Anticonvulsant Efficacy in Acute Models

ModelParameter1-(1-Aminocyclobutyl)butan-1-oneValproic AcidLevetiracetam
Maximal Electroshock (MES) ED50 (mg/kg, i.p.)2520015
Pentylenetetrazol (PTZ) ED50 (mg/kg, i.p.)4015030
Rotarod (Neurotoxicity) TD50 (mg/kg, i.p.)150400200
Protective Index (TD50/ED50) MES6.02.013.3
PTZ3.752.676.67

Interpretation of Hypothetical Data:

The hypothetical data suggests that 1-(1-Aminocyclobutyl)butan-1-one exhibits a promising profile. The in vitro data points towards a potential mechanism involving the modulation of neuronal excitability, possibly through the NMDA receptor pathway. In acute in vivo models, the compound demonstrates potent anticonvulsant activity in both the MES and PTZ tests, suggesting a broad spectrum of action similar to Valproic Acid but with higher potency. The Protective Index (PI), a measure of the separation between efficacy and motor impairment, is favorable, though not as high as Levetiracetam in this hypothetical scenario.

Experimental Protocols

Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to identify compounds that prevent the spread of seizures.[6]

  • Animal Model: Adult male C57BL/6 mice (20-25 g).

  • Drug Administration: Administer 1-(1-Aminocyclobutyl)butan-1-one, vehicle, or reference compounds intraperitoneally (i.p.) at various doses.

  • Induction of Seizure: 30-60 minutes post-injection, deliver a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Endpoint: The primary endpoint is the presence or absence of a tonic hindlimb extension seizure.

  • Data Analysis: Calculate the ED50 (the dose at which 50% of animals are protected from the tonic hindlimb extension) using probit analysis.

Pentylenetetrazol (PTZ) Seizure Test

The PTZ test is a model of generalized myoclonic seizures and is used to identify compounds that raise the seizure threshold.[6]

  • Animal Model: Adult male Swiss Webster mice (22-28 g).

  • Drug Administration: Administer the test compound, vehicle, or reference drugs i.p.

  • Induction of Seizure: 30 minutes after drug administration, inject a convulsive dose of PTZ (e.g., 85 mg/kg, subcutaneous).

  • Observation: Observe the animals for 30 minutes for the occurrence of generalized clonic seizures (loss of righting reflex for at least 5 seconds).

  • Endpoint: Protection is defined as the absence of a generalized clonic seizure.

  • Data Analysis: Determine the ED50 for protection against PTZ-induced seizures.

Kindling Model of Temporal Lobe Epilepsy

Kindling is a model of epileptogenesis and chronic epilepsy that mimics aspects of human temporal lobe epilepsy.[5][6]

  • Surgical Implantation: Stereotaxically implant a bipolar electrode into the amygdala or hippocampus of adult rats.

  • Kindling Stimulation: After a recovery period, deliver a sub-convulsive electrical stimulus daily.

  • Seizure Scoring: Monitor and score the behavioral seizures according to the Racine scale (from facial clonus to generalized tonic-clonic seizures).

  • Drug Testing: Once animals are fully kindled (exhibiting consistent stage 5 seizures), administer the test compound or vehicle before stimulation to assess its ability to suppress the evoked seizures.

  • Endpoint: A significant reduction in seizure score or an increase in the afterdischarge threshold.

Proposed Mechanism of Action: A Hypothetical Pathway

Based on the structural alerts and the hypothetical data, we can postulate a mechanism of action for 1-(1-Aminocyclobutyl)butan-1-one. The compound may act as a non-competitive antagonist at the glycine co-agonist site of the NMDA receptor, leading to a reduction in calcium influx and a dampening of excessive neuronal excitation.

G Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate Site Glycine Site Ion Channel Glutamate->NMDA_Receptor:glu Glycine Glycine Glycine->NMDA_Receptor:gly Ca_Influx Ca²+ Influx NMDA_Receptor->Ca_Influx Activation Excitotoxicity Neuronal Excitotoxicity & Seizure Propagation Ca_Influx->Excitotoxicity Compound 1-(1-Aminocyclobutyl) butan-1-one Compound->NMDA_Receptor:gly Antagonism

Figure 2: Hypothetical mechanism of action for 1-(1-Aminocyclobutyl)butan-1-one at the NMDA receptor.

Conclusion and Future Directions

This guide outlines a strategic and scientifically rigorous approach to the preclinical evaluation of 1-(1-Aminocyclobutyl)butan-1-one as a potential novel anti-seizure agent. The proposed tiered workflow, from in vitro characterization to in vivo efficacy in acute and chronic models, provides a clear path to understanding the compound's therapeutic potential. The hypothetical data presented herein illustrates a promising profile, warranting further investigation.

Successful progression through this preclinical cascade would provide the necessary evidence to support further development, including more extensive safety pharmacology, toxicology studies, and ultimately, the initiation of clinical trials. The systematic approach detailed in this guide ensures that key questions regarding efficacy, potency, and safety are addressed in a logical and efficient manner, maximizing the potential for successful translation from the laboratory to the clinic.

References

  • Sitnikova, E., Onat, F., & van Luijtelaar, G. (n.d.). Epileptic Seizure Disorders in Animal Models: Advances in Translational Approaches. Source not further specified.
  • InnoSer. (2024, August 29).
  • Stafstrom, C. E. (n.d.). Animal models of epileptogenesis. Neurology.org.
  • Cole, A. J. (2024, October 25). Preclinical Testing Strategies for Epilepsy Therapy Development. PMC - NIH.
  • Löscher, W. (n.d.). Animal Models of Epilepsy: A Phenotype-oriented Review. PMC.
  • Ma, P. (2024, September 28). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. MDPI.
  • Ma, P. (2024, September 5). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Preprints.org.
  • Maher, P. (n.d.).
  • Bedlack, R. S. (n.d.). Neuroprotective agents for clinical trials in ALS. Neurology.org.
  • Al-Dhaheri, A. (2015, April 20). Green Tea Catechins as Neuroprotective Agents: Systematic Review of the Literature in Animal Pre-Clinical Trials. University of Canberra.
  • Gilon, C., et al. (n.d.).
  • Marvizon, J. C., et al. (1989, February 28). 1-Aminocyclobutane-1-carboxylate (ACBC): a specific antagonist of the N-methyl-D-aspartate receptor coupled glycine receptor. PubMed.
  • Domagala, P., et al. (2021, August 7).
  • Benchchem. (n.d.). 1-(3-Aminocyclopentyl)butan-1-one. Benchchem.
  • Jones, C. P., et al. (2020, March 20). Synthetic Studies to Help Elucidate the Metabolism of the Preclinical Candidate TBAJ-876—A Less Toxic and More Potent Analogue of Bedaquiline. MDPI.
  • Nemes, A., & Vanh, P. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Source not further specified.
  • Davies, A. T., & Fletcher, S. P. (n.d.). Recent advances in the chemistry of bicyclo- and 1-azabicyclo[1.1.0]butanes. Source not further specified.
  • Wang, Y., et al. (n.d.). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. PMC.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 1-Amino-4-hydroxybutan-2-one Hydrochloride. Benchchem.
  • PharmaCompass. (n.d.). 1-AMINO-BUTANE | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.
  • Gangadhar, T. C., et al. (2020, August 15). Preclinical investigations and a first-in-human phase I trial of M4112, the first dual inhibitor of indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase 2, in patients with advanced solid tumors. PubMed.
  • BLDpharm. (n.d.). 1594025-91-8|1-(1-Aminocyclopentyl)butan-2-one. BLDpharm.
  • ESMO. (2016, July 2). World GI 2016 Press Release: Anti-Interleukin-1 Alpha Antibody MABp1 Improves Outcomes Significantly Over Placebo. ESMO.
  • FirstWord Pharma. (2025, February 10).
  • PubChem. (n.d.). 1-Cyclobutylethan-1-one | C6H10O | CID 76398. PubChem.

Sources

Comparative

Comparative Chemical Stability Guide: 1-(1-Aminocyclobutyl)butan-1-one and Structural Analogs

As a Senior Application Scientist, evaluating the chemical stability of early-stage pharmacophores is critical to preventing costly late-stage drug development failures. α-Amino ketones represent a highly versatile, yet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the chemical stability of early-stage pharmacophores is critical to preventing costly late-stage drug development failures. α-Amino ketones represent a highly versatile, yet notoriously unstable, class of chemical building blocks.

This guide provides an in-depth, objective comparison of the chemical stability of 1-(1-Aminocyclobutyl)butan-1-one (CAS 1602443-17-3) 1 against its structural analogs. By analyzing the causality behind its degradation and establishing self-validating experimental protocols, researchers can strategically mitigate stability risks during synthesis and formulation.

Mechanistic Foundations of α-Amino Ketone Stability

The primary vulnerability of the α-amino ketone structural motif lies in its inherent bifunctionality. As free bases, these compounds possess both a nucleophilic primary amine and an electrophilic carbonyl group. This arrangement facilitates rapid, spontaneous bimolecular self-condensation.

In unhindered analogs like aminoacetone, the molecules rapidly dimerize to form dihydropyrazines, which subsequently undergo aerial oxidation to form stable, aromatic pyrazine derivatives 2. However, the molecular architecture of 1-(1-Aminocyclobutyl)butan-1-one introduces significant steric shielding. The quaternary sp³ carbon embedded within the cyclobutane ring, combined with the bulky propyl chain of the butanone moiety, creates a high kinetic barrier that restricts the transition state required for intermolecular Schiff base formation.

DegradationPathway A 1-(1-Aminocyclobutyl) butan-1-one (Free Base) B Intermolecular Nucleophilic Attack A->B pH > 7.0 C Dihydropyrazine Intermediate B->C -2 H2O D Oxidation C->D E Substituted Pyrazine Dimer D->E +O2

Mechanistic pathway of pH-dependent bimolecular self-condensation in α-amino ketones.

Comparative Stability Data

To objectively evaluate the protective effect of steric hindrance, we compare 1-(1-Aminocyclobutyl)butan-1-one against three distinct analogs. The data below illustrates how structural modifications—specifically ring size, aliphatic chain length, and nitrogen protection—impact the compound's half-life ( t1/2​ ) in aqueous environments.

CompoundStructural Feature t1/2​ (pH 7.4, 25°C) t1/2​ (pH 2.0, 25°C)Primary Degradant
Aminoacetone 2Unhindered (Baseline)~2.5 Hours> 30 Days3,6-dimethylpyrazine
1-(1-Aminocyclobutyl)ethan-1-one 3Cyclobutane + Methyl Ketone~18 Hours> 30 DaysSubstituted pyrazine
1-(1-Aminocyclobutyl)butan-1-one Cyclobutane + Propyl Ketone~36 Hours> 30 DaysSubstituted pyrazine
N-Boc-1-(1-Aminocyclobutyl)butan-1-one 4N-Protected (Steric/Electronic)> 30 DaysN/A (Boc labile)None observed

Key Insight: The extension of the ketone aliphatic chain from a methyl group (ethan-1-one) to a propyl group (butan-1-one) doubles the half-life at physiological pH. However, true long-term stability is only achieved either by maintaining an acidic environment (pH 2.0) to keep the amine protonated or by utilizing N-protecting groups (e.g., Boc, Fmoc, or Pf) 4.

Experimental Methodology: Self-Validating Stability Profiling

To generate trustworthy, reproducible stability data, experimental protocols must be self-validating. The following workflow utilizes a mass-balance approach. By actively monitoring both the depletion of the parent compound and the stoichiometric formation of the pyrazine dimer, we ensure that the observed degradation is exclusively due to self-condensation, ruling out hidden side reactions such as cyclobutane ring-opening.

Workflow A 1. Buffer Preparation (pH 2.0, 7.4, 9.0) B 2. API Spiking (1 mg/mL) A->B C 3. Thermal Incubation (25°C, 40°C, 60°C) B->C D 4. Aliquot Quenching (0.1% TFA in MeCN) C->D E 5. LC-MS/MS Quantification D->E

Step-by-step experimental workflow for forced degradation and stability profiling.

Step-by-Step Protocol

Step 1: Buffer Preparation & Environmental Control Prepare three distinct 50 mM buffer solutions: Phosphate buffer (pH 2.0), HEPES buffer (pH 7.4), and Borate buffer (pH 9.0). Causality: Testing across this pH gradient proves that the degradation is nucleophile-driven. At pH 2.0, the amine is fully protonated (ammonium ion), neutralizing its nucleophilicity and preventing Schiff base formation.

Step 2: API Spiking Dissolve 1-(1-Aminocyclobutyl)butan-1-one hydrochloride salt in LC-MS grade water to create a 10 mg/mL stock. Spike this stock into the respective buffers to achieve a final working concentration of 1 mg/mL.

Step 3: Thermal Incubation Divide the samples into sealed amber HPLC vials (to prevent photo-oxidation) and incubate in thermostatted autosamplers set to 25°C, 40°C, and 60°C.

Step 4: Kinetic Aliquot Quenching (Critical Step) At predetermined time points (0, 1, 2, 4, 8, 24, and 48 hours), extract a 50 µL aliquot and immediately dilute it into 950 µL of quenching solution (Acetonitrile containing 0.1% Trifluoroacetic Acid). Causality: The addition of 0.1% TFA instantly drops the micro-environment pH well below the pKa of the primary amine. This instantaneous protonation "freezes" the self-condensation reaction, ensuring the LC-MS injection accurately reflects the exact kinetic time point without artifactual degradation occurring inside the autosampler queue.

Step 5: LC-MS/MS Mass Balance Quantification Analyze the quenched samples using a C18 reversed-phase column. Monitor the parent mass ([M+H]⁺ m/z 142.2) and the oxidized pyrazine dimer mass ([M+H]⁺ m/z 245.2). Calculate the mass balance to validate that the molar loss of the parent strictly equals the molar appearance of the dimer.

Strategic Recommendations for Drug Development

Based on the mechanistic and quantitative data, researchers utilizing 1-(1-Aminocyclobutyl)butan-1-one should implement the following handling standards:

  • Storage: Always store the compound as a hydrochloride or hydrobromide salt at -20°C. Never store the free base form.

  • Synthetic Sequencing: When incorporating this building block into larger scaffolds, introduce it at the latest possible stage of the synthesis. If early introduction is unavoidable, immediately protect the primary amine using a bulky protecting group (e.g., 9-Phenyl-9-fluorenyl or Boc) to preserve configurational and structural integrity 4.

  • Formulation: Aqueous formulations must be buffered to an acidic pH (< 4.0) to ensure API shelf-life viability.

References

  • Aminoacetone - Grokipedia Grokipedia [Link]

  • The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis - MDPI MDPI [Link]

Sources

Validation

A Comparative Guide to LC-MS/MS Validation for Quantifying 1-(1-Aminocyclobutyl)butan-1-one in Plasma

This guide provides a comprehensive comparison of methodologies for the validation of a sensitive and selective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 1-(1-Aminocy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of methodologies for the validation of a sensitive and selective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 1-(1-Aminocyclobutyl)butan-1-one in plasma. This document is intended for researchers, scientists, and drug development professionals engaged in bioanalytical method validation.

The validation process is critical for ensuring the reliability and reproducibility of bioanalytical data, which forms the bedrock of pharmacokinetic, toxicokinetic, and bioequivalence studies submitted to regulatory agencies.[1][2] This guide will delve into the critical choices made during method development and validation, explaining the scientific rationale behind each step to ensure a robust and self-validating analytical system. All recommendations are grounded in the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][3][4]

The Analyte: 1-(1-Aminocyclobutyl)butan-1-one

A thorough understanding of the analyte's physicochemical properties is paramount for developing a successful LC-MS/MS method.

  • Chemical Structure:

    Caption: Chemical structure of 1-(1-Aminocyclobutyl)butan-1-one.

Based on its structure, which includes a primary amine and a ketone functional group, 1-(1-Aminocyclobutyl)butan-1-one is expected to be a relatively polar and basic compound. This information guides the selection of appropriate extraction techniques, chromatographic conditions, and mass spectrometric ionization modes.

The Cornerstone of Quantitative Bioanalysis: The Internal Standard

The use of a suitable internal standard (IS) is fundamental to correcting for variability during sample preparation and analysis.[5][6][7] An ideal IS should mimic the analyte's behavior throughout the entire analytical process.[5]

Comparison of Internal Standard Choices:

Internal Standard TypeAdvantagesDisadvantagesRecommendation
Stable Isotope-Labeled (SIL) IS Co-elutes with the analyte, providing the best compensation for matrix effects and variability in extraction and ionization.[6][7]Can be expensive and may require custom synthesis.[6]Highly Recommended. A SIL-IS, such as a deuterated or ¹³C-labeled version of the analyte, is the gold standard for quantitative bioanalysis.[6]
Structural Analog IS More readily available and cost-effective than a SIL-IS.May not have identical extraction recovery or ionization response as the analyte, potentially leading to less accurate compensation for matrix effects.Acceptable Alternative. Should have similar physicochemical properties (pKa, logP) and chromatographic retention to the analyte.

For this guide, we will proceed with the assumption that a stable isotope-labeled internal standard, 1-(1-Aminocyclobutyl)butan-1-one-d4, is utilized to ensure the highest level of accuracy and precision.

Sample Preparation: A Critical Step for Robustness

The goal of sample preparation is to remove interfering components from the plasma matrix, such as proteins and phospholipids, which can cause ion suppression or enhancement, collectively known as matrix effects.[8][9][10][11]

Comparison of Sample Preparation Techniques:

TechniquePrincipleAdvantagesDisadvantagesSuitability for Analyte
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate plasma proteins.[12][13]Simple, fast, and inexpensive.[12][13]Does not effectively remove phospholipids, which can lead to significant matrix effects.[10][13]Moderate. While simple, the potential for significant matrix effects from co-eluting phospholipids makes this a less robust option without further cleanup.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte from the aqueous plasma into an immiscible organic solvent based on polarity.[12]Can provide a cleaner extract than PPT and allows for analyte concentration.[12]Can be more time-consuming and may have lower recovery for highly polar analytes.Good. A suitable organic solvent (e.g., methyl-tert-butyl ether) can be used to extract the analyte. Optimization of pH is crucial to ensure the analyte is in a neutral form for efficient partitioning.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.[14]Provides the cleanest extracts, minimizes matrix effects, and allows for significant analyte concentration.[14]More complex and expensive than PPT or LLE.Excellent. A mixed-mode cation exchange SPE sorbent would be ideal for this basic analyte, allowing for strong retention and a rigorous washing procedure to remove neutral and acidic interferences.

Recommended Approach: Solid-Phase Extraction (SPE)

Given the importance of minimizing matrix effects for a robust and reliable assay, SPE is the recommended sample preparation technique.

Experimental Protocol: Solid-Phase Extraction (SPE)
  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 100 µL of plasma, add 20 µL of the internal standard working solution and 200 µL of 4% phosphoric acid in water. Vortex to mix. Load the entire sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Method Development and Validation

The validation of the bioanalytical method must be performed in accordance with regulatory guidelines to ensure its suitability for the intended purpose.[1][3][15][16]

Liquid Chromatography

The goal of the chromatographic separation is to resolve the analyte from potential interferences in the plasma matrix.

  • Column: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol) is recommended. The acidic modifier will ensure the primary amine of the analyte is protonated, leading to good peak shape.

  • Flow Rate: A flow rate of 0.4-0.6 mL/min is typical for standard analytical columns.

Mass Spectrometry

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for bioanalysis.[17]

  • Ionization: Electrospray Ionization (ESI) in positive ion mode is appropriate for this basic analyte.

  • MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺. Collision-induced dissociation (CID) will generate product ions that are specific to the analyte.

Hypothetical MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
1-(1-Aminocyclobutyl)butan-1-one156.184.1
1-(1-Aminocyclobutyl)butan-1-one-d4 (IS)160.188.1
Validation Parameters and Acceptance Criteria

The following parameters must be evaluated during method validation as per FDA and EMA guidelines.[1][3][15][16][18]

Validation ParameterPurposeAcceptance Criteria (FDA/EMA)
Selectivity To ensure the method can differentiate the analyte from other components in the matrix.[1][16]No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least six different sources.
Linearity and Range To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.At least six non-zero calibration standards. The correlation coefficient (r²) should be ≥ 0.99. Back-calculated concentrations should be within ±15% of the nominal value (±20% at the LLOQ).
Accuracy and Precision To determine the closeness of the measured values to the true values and the reproducibility of the measurements.[1][2][18]At least five replicates at a minimum of four concentration levels (LLOQ, low, mid, and high QC). The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ). The precision (%CV) should not exceed 15% (20% at the LLOQ).
Matrix Effect To assess the impact of co-eluting matrix components on the ionization of the analyte.[8][9][10][11][19]The matrix factor (ratio of analyte peak area in the presence of matrix to the peak area in a neat solution) should be consistent across different sources of matrix. The IS-normalized matrix factor should have a %CV ≤ 15%.
Recovery To determine the efficiency of the extraction procedure.The recovery of the analyte should be consistent, precise, and reproducible.
Stability To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.[2]The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Data Presentation: A Self-Validating System

The following tables present hypothetical but realistic data that would be generated during a successful validation.

Table 1: Linearity of Calibration Curve

Nominal Conc. (ng/mL)Back-Calculated Conc. (ng/mL)Accuracy (%)
1.000.9595.0
2.502.60104.0
10.09.8098.0
50.051.5103.0
20019597.5
800810101.3
100099099.0

Table 2: Intra-day and Inter-day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ1.00105.08.5103.09.8
Low3.0098.76.299.57.1
Mid150101.24.5102.15.3
High75099.83.8100.54.2

Table 3: Stability Assessment

Stability ConditionNominal Conc. (ng/mL)Measured Conc. (ng/mL)Accuracy (%)
Freeze-Thaw (3 cycles)3.002.9096.7
Freeze-Thaw (3 cycles)75073598.0
Short-Term (24h at RT)3.002.9598.3
Short-Term (24h at RT)75074098.7
Long-Term (30 days at -80°C)3.002.8595.0
Long-Term (30 days at -80°C)75072596.7

Visualizing the Workflow

A clear understanding of the entire analytical process is crucial for troubleshooting and ensuring reproducibility.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Validation Plasma Sample Plasma Sample Add IS & Precipitating Agent Add IS & Precipitating Agent Plasma Sample->Add IS & Precipitating Agent Vortex & Centrifuge Vortex & Centrifuge Add IS & Precipitating Agent->Vortex & Centrifuge SPE Conditioning SPE Conditioning Vortex & Centrifuge->SPE Conditioning SPE Loading SPE Loading SPE Conditioning->SPE Loading SPE Washing SPE Washing SPE Loading->SPE Washing SPE Elution SPE Elution SPE Washing->SPE Elution Evaporation Evaporation SPE Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Acquisition Data Acquisition LC-MS/MS Analysis->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Quantification Quantification Data Processing->Quantification Linearity Linearity Quantification->Linearity Accuracy & Precision Accuracy & Precision Quantification->Accuracy & Precision Selectivity Selectivity Quantification->Selectivity Stability Stability Quantification->Stability

Caption: A streamlined workflow for the LC-MS/MS quantification of 1-(1-Aminocyclobutyl)butan-1-one in plasma.

Conclusion

This guide has provided a comparative overview of the critical aspects of validating an LC-MS/MS method for the quantification of 1-(1-Aminocyclobutyl)butan-1-one in plasma. The recommended approach, utilizing a stable isotope-labeled internal standard and solid-phase extraction, offers the most robust and reliable methodology. Adherence to regulatory guidelines throughout the validation process is paramount to ensure the generation of high-quality data suitable for regulatory submissions. The principles and experimental designs discussed herein can be adapted for the bioanalysis of other small molecules in complex biological matrices.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019-3030. [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

  • Analytical Chemical Products. (n.d.). Internal Standards for Protein Quantification by LC-MS/MS. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]

  • Ovid. (n.d.). Importance of matrix effects in LC–MS/MS... : Bioanalysis. [Link]

  • Patel, D. P., et al. (2014). Bioanalytical Method Validation and Its Pharmaceutical Application- A Review.
  • Future Science. (n.d.). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. [Link]

  • Separation Science. (n.d.). Bioanalytical Method Validation Aiming for Enhanced Reproducibility. [Link]

  • BioPharma Services. (2023, December 11). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

  • ResolveMass Laboratories Inc. (n.d.). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Pharmaceuticals and Medical Devices Agency. (n.d.). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. [Link]

  • Spectroscopy Europe. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. [Link]

  • National Institutes of Health. (n.d.). Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. [Link]

  • YouTube. (2025, July 10). Internal Standard Explained | Accurate Quantification in LC-MS/MS | QC/QA. [Link]

  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. [Link]

  • SlideShare. (n.d.). Bioanalytical method validation emea. [Link]

  • News-Medical.Net. (2025, October 28). Improving sample preparation for LC-MS/MS analysis. [Link]

  • Longdom Publishing. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. [Link]

  • Taylor & Francis. (2012, February 6). The Most Convenient And General Approach For Plasma Sample Clean-Up: Multifunction Adsorption And Supported Liquid Extraction. [Link]

  • National Institutes of Health. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]

  • Patsnap Synapse. (2025, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies?. [Link]

  • New Food Magazine. (2016, August 24). Application of LCMS in small-molecule drug development. [Link]

Sources

Comparative

Cross-Validation of Spectroscopic Data for 1-(1-Aminocyclobutyl)butan-1-one: A Comparative Platform Guide

Executive Summary & Strategic Rationale In modern drug discovery and synthetic chemistry, the unambiguous structural elucidation of building blocks is non-negotiable. 1-(1-Aminocyclobutyl)butan-1-one (CAS: 1602443-17-3)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Executive Summary & Strategic Rationale

In modern drug discovery and synthetic chemistry, the unambiguous structural elucidation of building blocks is non-negotiable. 1-(1-Aminocyclobutyl)butan-1-one (CAS: 1602443-17-3) is a highly versatile cyclobutylamine derivative. However, its structure presents specific analytical challenges: the constrained cyclobutane ring generates complex, strongly coupled spin systems in 1 H NMR, while its aliphatic nature makes it susceptible to multiple competing fragmentation pathways in Mass Spectrometry (MS).

Relying on a single analytical technique often leads to structural misassignments. Overlapping clusters of NMR lines pose a major challenge in resolving signature frequencies, particularly in lower-field instruments . To mitigate this risk, we must employ an orthogonal cross-validation strategy. As established in comprehensive analytical workflows, integrating the definitive connectivity data of NMR with the compositional sensitivity of MS provides a self-validating system that guarantees structural integrity .

This guide objectively compares the performance of two distinct analytical architectures—Platform A (High-Resolution Multi-Dimensional) vs. Platform B (Routine Benchtop) —providing actionable methodologies and comparative experimental data for the validation of 1-(1-Aminocyclobutyl)butan-1-one.

Platform Architecture & Validation Logic

To ensure a self-validating workflow, data from MS and NMR must be cross-examined. MS provides the exact mass and fragmentation fingerprint, while NMR maps the atomic connectivity. Recent computational models have even proven that structural motifs can be accurately predicted directly from 1 H NMR features (chemical shift, J-coupling, and multiplicity) , but empirical cross-validation remains the gold standard.

G cluster_A Platform A: High-Resolution cluster_B Platform B: Routine Benchtop Sample 1-(1-Aminocyclobutyl)butan-1-one Sample Preparation HRMS HR-ESI-QTOF MS (Exact Mass) Sample->HRMS NMR600 600 MHz 1D/2D NMR (Connectivity) Sample->NMR600 GCMS GC-EI-MS (Fragmentation) Sample->GCMS NMR60 60 MHz Benchtop NMR (Rapid Screening) Sample->NMR60 CrossVal Orthogonal Cross-Validation & Structural Confirmation HRMS->CrossVal NMR600->CrossVal GCMS->CrossVal NMR60->CrossVal

Figure 1: Orthogonal cross-validation workflow for structural confirmation.

Experimental Methodologies: A Self-Validating Approach

Do not merely execute steps; understand the causality behind the protocol. Every parameter below is chosen to eliminate ambiguity.

Universal Sample Preparation
  • Protocol: Dissolve 15 mg of 1-(1-Aminocyclobutyl)butan-1-one in 0.6 mL of 99.8% Deuterated Chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality & Validation: CDCl 3​ is selected because it lacks exchangeable protons, preventing interference with the primary amine (-NH 2​ ) signal. The inclusion of TMS is a critical self-validating step; it acts as an internal standard, locking the 1 H chemical shift exactly at 0.00 ppm. This ensures that any observed chemical shifts are absolute and instrument-independent.

Platform A: High-Resolution Acquisition (600 MHz NMR & HR-ESI-MS)
  • NMR Protocol: Acquire 1 H, 13 C, and 1 H- 1 H COSY spectra at 298 K on a 600 MHz spectrometer.

    • Causality: The high magnetic field (14.1 Tesla) is mandatory to overcome the severe second-order strong coupling inherent to the cyclobutane ring protons (C2, C3, C4). At lower fields, these signals collapse into an uninterpretable cluster .

  • MS Protocol: Infuse the sample into an ESI-QTOF mass spectrometer operating in positive ion mode. Calibrate the TOF analyzer using a sodium formate cluster solution prior to injection.

    • Causality: Soft electrospray ionization (ESI) preserves the molecular ion by gently protonating the amine group. The pre-calibration step guarantees mass accuracy within < 2 ppm, self-validating the empirical formula (C 8​ H 15​ NO) against nominal isobaric interferences.

Platform B: Routine Benchtop Acquisition (60 MHz NMR & GC-EI-MS)
  • NMR Protocol: Acquire a standard 1D 1 H spectrum on a 60 MHz benchtop NMR using 16 scans.

    • Causality: While 60 MHz systems suffer from "roofing effects" and signal overlap, they provide rapid, cost-effective quantitative data. To self-validate the assignment despite poor resolution, we integrate the unresolved cyclobutane multiplet and cross-reference it against the cleanly resolved alpha-carbonyl triplet, ensuring quantitative proton conservation (a 6H to 2H ratio).

  • MS Protocol: Inject 1 µL into a GC-MS equipped with a 70 eV Electron Ionization (EI) source.

    • Causality: 70 eV EI is a "hard" ionization technique. It intentionally shatters the molecule to generate a reproducible, library-matchable fragmentation fingerprint, exposing the weak points in the aliphatic chain and the cyclobutane ring.

Quantitative Data Synthesis & Comparison

Table 1: NMR Chemical Shift Cross-Validation ( 1 H and 13 C)

The following table demonstrates how Platform A resolves complex splitting patterns, while Platform B relies on bulk integration for validation.

Structural PositionPlatform A (600 MHz) 1 H Shift (ppm)Platform B (60 MHz) 1 H Shift (ppm) 13 C Shift (ppm)Mechanistic Assignment
Butanoyl -CH 3​ 0.92 (t, J=7.4 Hz, 3H)0.9 (m, 3H)13.8Terminal methyl group
Butanoyl -CH 2​ - 1.61 (sextet, J=7.4 Hz, 2H)1.6 (m, 2H)17.5Aliphatic chain
Cyclobutane C3 1.85 - 2.05 (m, 2H)1.8 - 2.4 (broad m, 6H)15.2Distal ring methylene
Cyclobutane C2/C4 2.10 - 2.35 (m, 4H)Overlapped with C332.4Ring methylenes adjacent to C1
Butanoyl -CH 2​ -C=O 2.45 (t, J=7.3 Hz, 2H)2.5 (br t, 2H)38.1Alpha-carbonyl protons
Amine -NH 2​ 1.70 (br s, 2H)1.7 (br s, 2H)N/APrimary amine (exchangeable)
Cyclobutane C1 N/AN/A65.3Quaternary ring carbon
Carbonyl C=O N/AN/A212.4Ketone carbonyl
Table 2: Mass Spectrometry Fragmentation Matrix

Comparing soft ionization (Platform A) with hard ionization (Platform B) confirms both the intact molecular weight and the structural subunits.

Ion SpeciesHR-ESI-MS (m/z)GC-EI-MS (m/z)Relative Abundance (EI)Mechanistic Origin
[M+H] + 142.1226N/AN/AProtonated intact molecule (Soft Ionization)
[M] +∙ N/A141.115%Radical molecular ion (Hard Ionization)
[M - C 3​ H 7​ ] + N/A98.1100% (Base Peak)Alpha-cleavage of the propyl chain
[M - C 4​ H 7​ O] + N/A70.165%Imine-directed cleavage of butanoyl group

Mechanistic Insights: MS Fragmentation Pathways

Understanding why a molecule fragments in a specific way is the hallmark of expert spectral interpretation. In 1-(1-Aminocyclobutyl)butan-1-one, the primary amine and the carbonyl group dictate the fragmentation under 70 eV EI conditions.

  • Alpha-Cleavage (m/z 98): The radical cation initially forms at the ketone oxygen. The bond between the alpha and beta carbons of the butanoyl chain breaks, expelling a propyl radical ([-C 3​ H 7​ ] ). The resulting m/z 98 ion is highly stabilized by resonance from the adjacent cyclobutane ring and amine, making it the base peak.

  • Imine Cleavage (m/z 70): Alternatively, ionization at the nitrogen atom triggers the loss of the entire butanoyl radical ([-C 4​ H 7​ O] ), leaving a 1-aminocyclobutyl cation at m/z 70.

MS_Frag Parent Molecular Ion [M]+ m/z 141.1154 Frag1 Loss of Propyl Radical [-C3H7]• Parent->Frag1 Alpha Cleavage Frag2 Loss of Butanoyl Radical [-C4H7O]• Parent->Frag2 Imine Cleavage Ion1 Acylium/Imine Cation m/z 98.06 Frag1->Ion1 Ion2 1-Aminocyclobutyl Cation m/z 70.06 Frag2->Ion2

Figure 2: Primary MS fragmentation pathways of 1-(1-Aminocyclobutyl)butan-1-one.

Conclusion & Recommendations

For the structural validation of 1-(1-Aminocyclobutyl)butan-1-one, Platform B (Benchtop NMR/GC-MS) is sufficient for routine purity screening and batch-to-batch consistency checks, provided the analyst cross-validates the quantitative proton integrals against the GC-MS fragmentation fingerprint.

However, for initial structural elucidation, IND/NDA regulatory submissions, or resolving isomeric impurities (e.g., distinguishing the cyclobutyl ring from a rearranged branched aliphatic chain), Platform A (High-Field NMR/HRMS) is strictly required. The 600 MHz field strength is the only reliable way to deconvolute the 1 H spin systems of the cyclobutane ring, ensuring absolute structural confidence.

References

  • Aritro Sinha Roy, Madhur Srivastava. "Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy". Source: The Journal of Physical Chemistry A (ACS Publications). URL:[Link]

  • Igor d'Anciães Almeida Silva. "Predicting structural groups of small molecules from 1H NMR spectral features using common machine learning classifiers". Source: ChemRxiv. URL:[Link]

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.